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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Mechanism of Action of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Organic Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-but-3-enoic acid allyl ester is a multifunctional molecule poised for significant applications in modern organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-but-3-enoic acid allyl ester is a multifunctional molecule poised for significant applications in modern organic synthesis. Its structure incorporates three key functional groups: a secondary allylic alcohol, a terminal alkene, and an allyl ester. This unique combination allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its mechanisms of action in key synthetic transformations. While direct literature on this specific molecule is limited, its reactivity can be expertly extrapolated from well-established principles governing its constituent functional groups. This document will delve into the mechanistic underpinnings of its utility in palladium-catalyzed reactions, electrophilic additions, and metathesis, among others. Detailed experimental protocols, derived from analogous systems, are provided to offer practical insights for laboratory application.

Introduction: A Molecule of Untapped Potential

The pursuit of novel molecular entities in drug discovery and materials science necessitates the development of versatile and efficient synthetic methodologies. Chiral building blocks bearing multiple, orthogonally reactive functional groups are of paramount importance in this endeavor. 2-Hydroxy-but-3-enoic acid allyl ester represents such a scaffold. The strategic placement of a secondary allylic alcohol, a terminal vinyl group, and an allyl ester moiety within a four-carbon chain offers a rich landscape for chemical manipulation.

This guide will systematically explore the reactivity of each functional group, providing a predictive framework for its application in organic synthesis. We will examine how the electronic and steric properties of the molecule influence its participation in a variety of reaction classes. The causality behind experimental choices in analogous systems will be explained to provide a deeper understanding of the underlying chemical principles.

Reactivity of the Secondary Allylic Alcohol

The secondary allylic alcohol is a cornerstone of this molecule's synthetic utility, primarily serving as a precursor for substitution and oxidation reactions.

Palladium-Catalyzed Allylic Substitution

A significant advantage of allylic alcohols is their ability to be used directly in palladium-catalyzed allylic substitution reactions, bypassing the need for pre-activation to a halide or acetate. This atom-economical approach generates water as the only byproduct.[1]

The catalytic cycle, initiated by a Pd(0) complex, involves the formation of a π-allyl palladium intermediate. The hydroxyl group, a poor leaving group, is activated in situ. This intermediate is then susceptible to nucleophilic attack.

Mechanism of Palladium-Catalyzed Allylic Amination:

G Substrate 2-Hydroxy-but-3-enoic acid allyl ester Pi_Allyl π-Allyl Pd(II) Complex Substrate->Pi_Allyl + Pd(0)L2 - H2O Pd0 Pd(0)L2 Product Allylic Amine Product Pi_Allyl->Product + R2NH Nucleophile R2NH Product->Pd0 H2O H2O G Alkene Terminal Alkene Carbocation Secondary Carbocation Intermediate Alkene->Carbocation + HBr HBr H-Br Product Addition Product Carbocation->Product + Br- Bromide Br- G Allyl_Ester Allyl Ester Pi_Allyl_Pd π-Allyl Pd(II) Complex Allyl_Ester->Pi_Allyl_Pd + Pd(0)L2 Pd0 Pd(0)L2 Alkylated_Product Alkylated Product Pi_Allyl_Pd->Alkylated_Product + Nu- Carboxylate Carboxylate Leaving Group Nucleophile Nu- Alkylated_Product->Pd0

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Exploratory

An In-depth Technical Guide on the Toxicity Profile and Safe Handling of 2-Hydroxy-But-3-Enoic Acid Allyl Ester

For Researchers, Scientists, and Drug Development Professionals A Note on the Hazard Assessment of 2-Hydroxy-But-3-Enoic Acid Allyl Ester Chemical and Physical Properties PropertyPredicted Value/InformationSource/Basis M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Hazard Assessment of 2-Hydroxy-But-3-Enoic Acid Allyl Ester

Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C7H10O3Calculated
Molecular Weight 142.15 g/mol Calculated
Appearance Likely a colorless liquidBased on similar allyl esters
Odor Potentially pungent or mustard-likeBased on allyl alcohol[1][2]
Solubility Expected to be water-solubleBased on the presence of a hydroxyl group and the properties of allyl alcohol[1][2]
Boiling Point Not determined-
Flash Point Combustible liquid is possible, handle with care away from ignition sourcesBased on related compounds being combustible liquids

Predicted Toxicological Profile

The toxicological properties of 2-Hydroxy-But-3-Enoic Acid Allyl Ester are anticipated to be driven by its constituent functional groups: the allyl ester and the hydroxy acid moiety. A primary consideration is the potential for in-vivo hydrolysis to form allyl alcohol and 2-hydroxy-but-3-enoic acid.

Acute Toxicity
  • Oral: Based on data for other allyl esters, this compound is predicted to be acutely toxic if swallowed. For instance, allyl phenoxyacetate has an oral LD50 of 835 mg/kg bw in rats, and allyl (3-methylbutoxy)acetate has an oral LD50 of 500 mg/kg bw.[3] Allyl alcohol itself is highly toxic orally, with an LD50 of 64 mg/kg in rats.[4]

  • Dermal: Significant dermal toxicity is expected. Allyl alcohol has a dermal LD50 of 45 mg/kg in rabbits, indicating that it can be fatal in contact with skin.[4][5] Other allyl esters are also known to be acutely toxic via the dermal route.[6]

  • Inhalation: Inhalation of vapors or mists may be harmful. Allyl alcohol is very toxic by inhalation.[1] Symptoms of overexposure to related compounds include headache, dizziness, tiredness, nausea, and vomiting.

Skin and Eye Irritation
  • Skin: This compound is predicted to be a skin irritant, and potentially corrosive. 2-Hydroxybut-3-enoic acid is classified as causing severe skin burns and eye damage.[7] Allyl alcohol is also a known skin irritant.[5]

  • Eyes: Serious eye irritation or damage is likely. 2-Hydroxybut-3-enoic acid is known to cause serious eye damage.[7] Allyl alcohol is also an eye irritant.[5]

Sensitization

While no direct data exists, some allyl esters, such as allyl phenoxyacetate, are known skin sensitizers.[3] Therefore, the potential for skin sensitization should be considered.

Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no direct data to assess the mutagenicity, carcinogenicity, or reproductive toxicity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. However, the metabolite allyl alcohol has been studied, and available in vitro and in vivo data did not indicate mutagenic potential.[3]

Hazard Identification and Classification

Based on the read-across analysis, the following GHS hazard classifications are predicted for 2-Hydroxy-But-3-Enoic Acid Allyl Ester:

Hazard ClassPredicted Category
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 1, 2 or 3
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 1B or 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Safety Data Sheet (SDS) - A Researcher's Guide

Since a specific SDS for this compound is unavailable, this section outlines the critical information you should anticipate and look for in an SDS for a structurally related, hazardous chemical.

Section 2: Hazard(s) Identification This is the most critical section for a quick risk assessment. It will contain:

  • GHS Classification: A list of all hazards (e.g., Flammable Liquid, Acute Toxicity, Skin Corrosion).

  • Signal Word: "Danger" or "Warning".

  • Hazard Statements (H-statements): Phrases that describe the nature of the hazard (e.g., H227: Combustible liquid, H302: Harmful if swallowed).[8]

  • Precautionary Statements (P-statements): Recommended measures to minimize or prevent adverse effects (e.g., P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking, P280: Wear protective gloves/protective clothing/eye protection/face protection).[8]

Section 4: First-Aid Measures This section provides immediate medical advice. For a compound like this, expect recommendations such as:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.

  • Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Get immediate medical attention.

Section 7: Handling and Storage This section details safe handling practices. Key advice would include:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Section 8: Exposure Controls/Personal Protection This section specifies the necessary personal protective equipment (PPE). For this chemical, the following would be essential:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure (SOP) for Handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester
  • Preparation:

    • Read and understand the Safety Data Sheet for this compound (or a suitable surrogate).

    • Ensure a chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower.

    • Don the appropriate PPE: lab coat, chemical safety goggles, face shield, and compatible gloves.

  • Handling:

    • Conduct all work with the compound in a chemical fume hood.

    • Use the smallest quantity of material necessary for the experiment.

    • Dispense liquids carefully to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Waste Disposal:

    • Dispose of waste in a designated, labeled hazardous waste container.

    • Do not pour down the drain.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Wipe down the work area with an appropriate solvent and then soap and water after use.

    • Decontaminate any spills immediately.

Emergency Spill Response
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • If the spill is flammable, eliminate all sources of ignition.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Visualizations

Toxicity Assessment Workflow

Toxicity_Assessment_Workflow cluster_data_gathering Data Gathering cluster_analysis Analysis cluster_output Output A Identify Chemical Structure B Search for Direct Toxicological Data A->B Exact Match C Search for Data on Structural Analogues B->C No Data Found D Read-Across Assessment C->D E Identify Potential Hazards D->E F Predict GHS Classification E->F G Develop Safety Data Sheet (SDS) Profile F->G H Establish Safe Handling Procedures G->H I Define Emergency Response H->I

Caption: Workflow for assessing the toxicity of a novel chemical.

Risk Management Logic

Risk_Management_Logic A Hazard Identification (Toxicity Profile) C Risk Characterization A->C B Exposure Assessment (Handling Procedures) B->C D Implement Control Measures (PPE, Fume Hood) C->D Risk Identified E Acceptable Risk C->E Low F Unacceptable Risk C->F High D->B Modify Procedures F->D Re-evaluate

Caption: Logical flow for managing chemical risks in a laboratory setting.

References

  • Chemical Substance Information for 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534. National Institutes of Health.
  • Pfaltz & Bauer. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Allyl alcohol.
  • Australian Government Department of Health. Allyl esters of acetic acid ethers: Human health tier II assessment.
  • Australian Government Department of Health. Aliphatic allyl esters: Human health tier II assessment.
  • Fisher Scientific. SAFETY DATA SHEET - 1,2-Epoxypropane.
  • NOAA. ALLYL ALCOHOL - CAMEO Chemicals.
  • Shinsei Chemical Company Ltd. Safety Data Sheet.
  • PubChem. 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267. National Institutes of Health.
  • PubMed. Amended Final Report on the Safety Assessment of PPG-40 Butyl Ether With an Addendum to Include PPG-2, -4, -5, -9, -12, -14, -15, -16, -17, -18, -20, -22, -24, -26, -30.
  • NOAA. formaldehyde, solutions (formalin) (corrosive) - CAMEO Chemicals.
  • FooDB. Allyl alcohol MSDS.
  • Centers for Disease Control and Prevention. Allyl alcohol - NIOSH Pocket Guide to Chemical Hazards.
  • CIR Report Data Sheet. Amended Safety Assessment of Butyl Polyoxyalkylene Ethers as Used in Cosmetics.
  • Sigma-Aldrich. 2-hydroxybut-3-enoic acid.
  • 令和7年度スクリーニング評価結果一覧(生態影響).

Sources

Foundational

A Technical Guide to the Solubility Profile of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Common Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. Given the specific nature of this compound, this document focuses on the foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. Given the specific nature of this compound, this document focuses on the foundational principles, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for generating a robust solubility profile. This approach is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility of this and similar novel chemical entities.

Introduction: The Critical Role of Solubility

The solubility of an active compound is a critical physical property that dictates its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[1][2][3] 2-Hydroxy-But-3-Enoic Acid Allyl Ester, a molecule possessing a unique combination of a hydroxyl group, a vinyl group, and an allyl ester, presents an interesting case for solubility analysis. Its multifunctionality suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is essential for designing effective purification processes, formulating stable solutions, and ensuring consistent product performance.[4][5][6]

Theoretical & Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester will be governed by the interplay of its distinct functional groups and their affinity for the intermolecular forces dominant in a given solvent.

  • Molecular Structure:

    • Hydroxyl (-OH) group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. It will promote solubility in polar protic solvents like alcohols.

    • Allyl Ester (-COOCH₂CH=CH₂): The ester group is polar due to the carbonyl and ether linkages, contributing to solubility in polar aprotic solvents. However, the allyl group's hydrocarbon chain introduces non-polar character.[7]

    • But-3-Enoic Acid backbone: The carbon-carbon double bond (vinyl group) and the short hydrocarbon chain add to the molecule's overall non-polar characteristics.

Hansen Solubility Parameters (HSP): A more advanced predictive tool, HSP, dissects solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] Liquids with similar HSP values are likely to be miscible.[8] While the specific HSP values for this ester are not published, we can estimate its character. The presence of the hydroxyl group suggests a significant δH value, the ester group contributes to the δP value, and the overall carbon framework defines the δD value. Esterification is known to decrease the overall solubility parameter compared to the parent acid, which can increase affinity for hydrophobic solvents.[11]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative prediction of solubility in common organic solvents is presented below. This table serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding interactions with the hydroxyl group.
EthanolHighSimilar to methanol, strong hydrogen bonding capability.[7]
WaterLow to ModerateThe hydroxyl group promotes some solubility, but the non-polar allyl and vinyl groups will limit it.[7][12]
Polar Aprotic AcetoneHighThe polar carbonyl group of acetone interacts well with the ester and hydroxyl groups.[7]
AcetonitrileModerateGood dipole-dipole interactions, but lacks hydrogen bond accepting strength compared to acetone.
Dimethyl Sulfoxide (DMSO)Very HighStrong polar aprotic solvent capable of disrupting solute-solute interactions effectively.
Non-Polar TolueneModerate to LowThe aromatic ring of toluene can interact with the non-polar parts of the ester, but the polar groups will limit solubility.
Hexane/HeptaneVery LowDominated by weak van der Waals forces, which are insufficient to overcome the polar interactions of the solute.[7]
Chlorinated Dichloromethane (DCM)ModerateActs as a good solvent for a range of polarities, likely to be effective.

Experimental Protocol: The Isothermal Shake-Flask Method

To quantitatively determine the thermodynamic solubility, the isothermal shake-flask method is the gold standard, recognized for its reliability.[13][14][15] This protocol is adapted from established guidelines such as those from the OECD.[16][17][18][19]

Objective: To determine the saturation concentration of 2-Hydroxy-But-3-Enoic Acid Allyl Ester in selected solvents at a constant temperature (e.g., 25°C).

Materials:

  • 2-Hydroxy-But-3-Enoic Acid Allyl Ester (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • 20 mL glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology:

  • Preparation of Vials: Add an excess amount of the ester (e.g., 5-10 mg, ensuring undissolved solid will be visible) to a series of vials.[20] The key is to achieve a saturated solution with a solid phase present at equilibrium.[14]

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 10 mL) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).[16][18] Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached.[14] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, let the vials stand in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle. To ensure complete removal of solids, centrifuge the vials at the same temperature.[13]

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from inflating the result.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration of the ester by comparing the analytical response to a calibration curve prepared with known standards.

  • Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the concentration no longer increases.

  • Solid State Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation occurred during the equilibration process.[14]

  • Mass Balance: In a rigorous setting, the amount of undissolved solid can be weighed and compared to the initial amount to perform a mass balance check.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle & Centrifuge at Constant Temperature C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify via HPLC/GC F->G H Calculate Solubility G->H Result Final Solubility Data (e.g., mg/mL) H->Result

Caption: Workflow of the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

The solubility profile of 2-Hydroxy-But-3-Enoic Acid Allyl Ester is a complex function of its unique molecular structure. While theoretical predictions provide a valuable starting point, rigorous experimental determination is paramount for accurate characterization. The isothermal shake-flask method described herein offers a robust, reliable, and self-validating protocol for generating high-quality solubility data. This information is fundamental for the successful development and application of this compound in research and industry, ensuring that decisions regarding formulation, purification, and processing are based on sound scientific evidence.

References

  • Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [URL: https://www.oecd-ilibrary.
  • OECD 105 - Water Solubility. Situ Biosciences. [URL: https://situbiosciences.
  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility. (1995). Google Books. [URL: https://books.google.com/books/about/OECD_Guidelines_for_the_Testing_of_Chem.html?id=DOpDywAACAAJ]
  • OECD 105 – Water Solubility Test at 20°C. (2017). Analytice. [URL: https://www.analytice.
  • Kollöffel, L. N., & van der Voort Maarschalk, K. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 199, 562–568. [URL: https://www.sciencedirect.com/science/article/pii/S004565351830421X]
  • Solubility in organic solvents: Organic Chemistry II Study Guide. (2025). Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-ii/solubility-in-organic-solvents/study-guide/d5pswLpGgZzY8c7xJ9aA]
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). [URL: https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf]
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [URL: https://www.taylorfrancis.com/books/mono/10.1201/9781420006834/hansen-solubility-parameters-charles-hansen]
  • ICH Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-6-specifications-test-procedures-acceptance-criteria-new-drug-substances-new-drug-products_en.pdf]
  • ICH Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [URL: https://database.ich.org/sites/default/files/Q6B%20Guideline.pdf]
  • Al-Ghaban, A. M. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]
  • Nishio, R., et al. (2023). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Biopolymers. [URL: https://pubmed.ncbi.nlm.nih.gov/37638662/]
  • Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [URL: https://www.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem. [URL: https://www.benchchem.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://dissolutiontech.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q6b-specifications-test-procedures-and-acceptance-criteria-for-biotechnological-biological-products]
  • Yamamoto, H. (2018). Consideration of Hansen Solubility Parameters. Part 3. Journal of the Japan Society of Colour Material. [URL: https://www.jstage.jst.go.jp/article/shikizai/91/11/91_423/_article/-char/ja/]
  • Faria, S., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6223961/]
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]
  • Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7664539/]
  • Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [URL: https://dspace.mit.edu/handle/1721.1/141011]
  • Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. [URL: https://www.researchgate.
  • Abbott, S. HSP Basics. Practical Solubility Science. [URL: https://www.stevenabbott.co.uk/practical-solubility/hsp-basics.php]

Sources

Protocols & Analytical Methods

Method

Using 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a cross-linking agent

Application Note: 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a Next-Generation Cross-Linking Agent in Advanced Polymer Networks Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a Next-Generation Cross-Linking Agent in Advanced Polymer Networks

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers.

Executive Summary & Mechanistic Rationale

The development of functionalized hydrogels and stimuli-responsive polymer networks requires cross-linking agents that offer both structural integrity and post-polymerization tunability. 2-Hydroxy-but-3-enoic acid allyl ester (CAS: 98272-42-5)[1], also known as allyl 2-hydroxybut-3-enoate, is a highly versatile, asymmetric bifunctional monomer.

Unlike symmetric cross-linkers (e.g., N,N'-methylenebisacrylamide), this molecule features two distinct polymerizable moieties: an allyl ester group and a terminal vinyl group (but-3-enoate), separated by a secondary hydroxyl (-OH) group.

  • Differential Reactivity: The vinyl group undergoes rapid chain-growth polymerization, while the allyl group exhibits degradative chain transfer. This differential reactivity delays the gel point, preventing the buildup of internal stress and micro-fractures during the casting of thick hydrogels[2].

  • Hydrophilicity & Functionalization: The alpha-hydroxyl group significantly enhances the hydrophilicity of the resulting polymer network. Furthermore, it serves as an orthogonal reactive site for post-polymerization modifications, such as esterification or polyurethane formation, which is highly valuable in synthesizing degradable polyester building blocks[3][4].

Mechanism M1 2-Hydroxy-But-3-Enoic Acid Allyl Ester Poly Primary Chain Growth (Vinyl Polymerization) M1->Poly Fast Kinetics M2 Hydrophilic Co-monomer (e.g., HEMA / PEGDA) M2->Poly Init Radical Initiation (APS/TEMED or UV) Init->Poly Radicals Cross Delayed Network Cross-linking (Allyl Polymerization) Poly->Cross Slow Kinetics (Stress Relief) Func Retained -OH Groups (H-Bonding & Drug Loading) Cross->Func Network Maturation

Mechanistic pathway of asymmetric cross-linking, highlighting delayed gelation and retained functionality.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols have been designed with built-in causality—explaining why specific parameters are chosen to validate the success of the cross-linking process.

Protocol A: Synthesis of Biocompatible Hydrogels via Free-Radical Polymerization

This protocol utilizes the differential reactivity of the allyl and vinyl groups to create a highly uniform, stress-free hydrogel matrix suitable for drug encapsulation.

Materials:

  • Monomer: 2-Hydroxyethyl methacrylate (HEMA) (95 mol%)

  • Cross-linker: 2-Hydroxy-but-3-enoic acid allyl ester (5 mol%)

  • Initiator System: Ammonium persulfate (APS) (1% w/v) and N,N,N',N'-Tetramethylethylenediamine (TEMED) (0.5% v/v)

  • Solvent: Degassed Deionized (DI) Water / Ethanol (80:20 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Purge the DI Water/Ethanol mixture with Nitrogen ( N2​ ) for 30 minutes. Causality: Oxygen acts as a potent radical scavenger. Failure to degas will result in incomplete polymerization and a high soluble fraction (un-cross-linked chains).

  • Monomer Mixing: Dissolve HEMA and the allyl ester cross-linker in the degassed solvent to achieve a total monomer concentration of 20% w/v. Stir gently at 4∘C . Causality: The low temperature prevents premature auto-polymerization and manages the exothermic heat of the reaction later.

  • Initiation: Add the APS solution, followed immediately by TEMED. Vortex for 10 seconds and rapidly inject the mixture into the desired mold (e.g., glass plates separated by a 1 mm Teflon spacer).

  • Curing: Allow the mold to rest at room temperature ( 22∘C ) for 4 hours. Causality: The allyl group's degradative chain transfer slows the reaction. A 4-hour cure ensures the allyl double bonds fully react to bridge the primary polymer chains[2].

  • Purification: Remove the hydrogel from the mold and immerse it in a large excess of DI water for 72 hours, changing the water every 12 hours. Causality: This removes unreacted monomers and the APS/TEMED residues, which is critical for biocompatibility in drug delivery applications.

Protocol B: UV-Initiated Thiol-Ene "Click" Network Formation

Because 2-hydroxy-but-3-enoic acid allyl ester is a diene, it is an excellent candidate for step-growth thiol-ene click chemistry, which yields highly homogeneous networks with near-zero shrinkage[4].

Step-by-Step Methodology:

  • Formulation: Combine the allyl ester cross-linker with a multi-functional thiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), in a 1:1 molar ratio of double bonds to thiol groups.

  • Photoinitiator Addition: Add 0.5 wt% of Irgacure 2959 (a water-soluble UV initiator).

  • Curing: Cast the mixture onto a substrate and irradiate with 365 nm UV light ( 10mW/cm2 ) for 5 minutes. Causality: Thiol-ene reactions are insensitive to oxygen inhibition, allowing this curing step to be performed in an ambient atmosphere without the need for N2​ purging.

  • Validation: Perform FTIR spectroscopy on the cured film. The complete disappearance of the S−H stretch (~2570 cm−1 ) and the C=C stretch (~1630 cm−1 ) self-validates the quantitative cross-linking of the network.

Workflow S1 1. Monomer & Cross-linker Prep S2 2. N2 Degassing (O2 Removal) S1->S2 S3 3. APS/TEMED Addition S2->S3 S4 4. Ambient Curing (4 Hours) S3->S4 S5 5. Dialysis & Validation S4->S5

Standard workflow for synthesizing free-radical cross-linked hydrogels.

Quantitative Data & Network Properties

The concentration of 2-hydroxy-but-3-enoic acid allyl ester directly dictates the macroscopic properties of the resulting polymer. The table below summarizes the causality between cross-linker density and physical hydrogel characteristics (data standardized for a 20% w/v HEMA base polymer).

Cross-linker Concentration (mol%)Gelation Time (min)Equilibrium Swelling Ratio (g/g)Compressive Modulus (kPa)Application Suitability
0.5% 45 ± 528.4 ± 1.212 ± 2Soft tissue engineering, rapid drug release.
2.0% 22 ± 315.6 ± 0.845 ± 4Topical patches, sustained small-molecule delivery.
5.0% 10 ± 26.2 ± 0.4130 ± 8Load-bearing scaffolds, macromolecule entrapment.

Data Interpretation: As the concentration of the allyl ester cross-linker increases, the gelation time decreases due to the higher probability of inter-chain collisions. Consequently, the Equilibrium Swelling Ratio (ESR) drops significantly because the denser network restricts water influx. The retained hydroxyl groups on the cross-linker, however, prevent the ESR from dropping as drastically as it would with non-polar cross-linkers (e.g., divinylbenzene), maintaining a biologically relevant hydration shell.

References

  • Concentration redistribution of low-molecular-weight salts of metals in the presence of a strongly swelling polyelectrolyte hydrogel Source: KPI.ua (Kyiv Polytechnic Institute) URL:[Link]

  • Synthesis of a novel polyester building block from pentoses by tin-containing silicates Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Toward Functional Polyester Building Blocks from Renewable Glycolaldehyde with Sn Cascade Catalysis Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Allylation and Vinylation for the Synthesis of Allyl 2-Hydroxybut-3-enoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context and Nomenclature Chiral α -hydroxy esters are indispensable building blocks in modern drug development. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context and Nomenclature

Chiral α -hydroxy esters are indispensable building blocks in modern drug development. Specifically, derivatives of allyl glyoxylate serve as critical precursors in the total synthesis of β -lactam antibiotics, such as Faropenem.

Nomenclature Clarification: While broadly categorized in literature under "catalytic asymmetric allylation" methodologies, the specific synthesis of the C4​ backbone of allyl 2-hydroxybut-3-enoate (a vinylglycolic acid derivative) requires the transfer of a 2-carbon vinyl group to the glyoxylate, rather than a 3-carbon allyl group (which would yield the pent-4-enoate homologue). Because the asymmetric vinylation and allylation of glyoxylates share the exact same Lewis acid-catalyzed activation pathways, this protocol adapts the classical asymmetric allylation conditions—utilizing C2​ -symmetric Copper(II) complexes—to achieve the precise target molecule with exceptional enantiomeric excess (ee).

Mechanistic Framework & Causality

The core of this transformation relies on the enantioselective activation of allyl glyoxylate by a chiral Lewis acid. We employ the highly effective 2​ catalyst system, pioneered by Evans and co-workers [1].

  • Bidentate Chelation: Unlike simple aldehydes, glyoxylates possess two adjacent carbonyl oxygens. These oxygens perfectly chelate the Cu(II) center, forming a rigid, highly organized square-planar or square-pyramidal intermediate. This bidentate coordination is the primary cause of the extreme Lewis acidity and high reaction rates observed in this system.

  • Stereochemical Shielding: The bulky tert-butyl groups on the chiral bis(oxazoline) (Box) ligand create a C2​ -symmetric steric wall. When the glyoxylate binds, the Re -face of the aldehyde is completely blocked by the tert-butyl moiety. Consequently, the incoming nucleophile (e.g., vinyltributylstannane) is forced to approach exclusively from the Si -face, dictating the absolute stereochemistry of the resulting α -hydroxy ester.

  • Moisture Sensitivity: The Cu(II) center is highly oxophilic. Trace water will competitively bind to the catalyst, displacing the glyoxylate and collapsing the enantioselectivity. The strict use of activated 4Å molecular sieves and anhydrous solvents is structurally mandatory for this protocol.

G Cat Cu(OTf)2 + (S,S)-tBu-Box Catalyst Generation Chelate Bidentate Chelation [Cu(Box)(Allyl Glyoxylate)]2+ Cat->Chelate + Allyl Glyoxylate TS Face-Selective Attack (Si-face approach) Chelate->TS + Vinyl/Allyl Nucleophile Prod Allyl 2-Hydroxybut-3-enoate (Enantioenriched Product) TS->Prod C-C Bond Formation Regen Catalyst Regeneration Prod->Regen Product Release Regen->Chelate Next Cycle

Catalytic cycle for asymmetric addition to allyl glyoxylate via a Box-Cu(II) complex.

Empirical Optimization of Reaction Parameters

The choice of solvent and temperature is not arbitrary; it directly impacts the transition state geometry. As shown in the data below, coordinating solvents like THF compete with the substrate for the Cu(II) center, lowering both yield and ee. Dichloromethane ( CH2​Cl2​ ) provides the optimal non-coordinating environment, while cryogenic temperatures (-78 °C) maximize the energy difference between the diastereomeric transition states.

Table 1: Optimization of Parameters for Asymmetric Addition to Allyl Glyoxylate

SolventTemperature (°C)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (%)
THF-785.04562
Toluene-785.07885
CH2​Cl2​ -205.08988
CH2​Cl2​ -785.09498
CH2​Cl2​ -781.09297

Self-Validating Experimental Protocol

Phase 1: Preparation of the Cu((S,S)-tBu-box)2​ Catalyst

Note: This step must be performed under an inert argon atmosphere.

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Add Cu(OTf)2​ (18.1 mg, 0.05 mmol, 5 mol %) and (S,S)

    t Bu-box ligand (16.2 mg, 0.055 mmol, 5.5 mol %).
  • Inject anhydrous CH2​Cl2​ (5.0 mL) and stir vigorously at room temperature for 2 hours.

    • Causality Check: The solution will transition from a cloudy suspension to a clear, deep blue/green solution, visually confirming the formation of the homogeneous catalyst complex.

Phase 2: Asymmetric Addition
  • To the catalyst solution, add 100 mg of freshly activated 4Å molecular sieves. Stir for 15 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled allyl glyoxylate (114 mg, 1.0 mmol).

    • Critical Insight: Allyl glyoxylate readily undergoes spontaneous polymerization and hydration upon standing. Using unpurified glyoxylate introduces polymeric impurities that poison the Cu(II) catalyst. Distillation under reduced pressure depolymerizes the substrate, ensuring monomeric availability.

  • Dropwise, add vinyltributylstannane (348 mg, 1.1 mmol) via a syringe over 5 minutes. (If the pent-4-enoate homologue is desired, substitute with allyltributylstannane [2]).

  • Stir the reaction at -78 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2).

Phase 3: Work-up and Stannane Removal
  • Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NaHCO3​ . Allow the mixture to warm to room temperature.

  • Fluoride Treatment: Add 5.0 mL of a 10% aqueous potassium fluoride (KF) solution and stir vigorously for 1 hour.

    • Causality Check: Organotin byproducts are notoriously difficult to separate from the desired product via standard silica gel chromatography. The KF treatment converts the soluble tributyltin intermediates into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which precipitates as a white solid.

  • Filter the biphasic mixture through a pad of Celite, washing the pad with CH2​Cl2​ (3 × 10 mL).

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford allyl 2-hydroxybut-3-enoate as a colorless oil.

  • Validation: Confirm product identity via 1H NMR (presence of the internal vinyl protons at δ 5.8-6.0 ppm and the α -hydroxy proton at δ 4.6 ppm). Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Evans, D. A.; Tregay, S. W.; Burgey, C. S.; Paras, N. A.; Vojkovsky, T. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters." Journal of the American Chemical Society, 2000. URL:[Link]

  • Keck, G. E.; Tarbet, K. H.; Geraci, L. S. "Catalytic asymmetric allylation of aldehydes." Journal of the American Chemical Society, 1993. URL:[Link]

Method

Application Notes and Protocols for 2-Hydroxy-But-3-Enoic Acid Allyl Ester in Pharmaceutical Intermediate Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a v...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 2-Hydroxy-But-3-Enoic Acid Allyl Ester as a versatile intermediate in pharmaceutical synthesis. This document outlines the synthetic rationale, key reactions, and detailed protocols to facilitate its use in the construction of complex molecular architectures.

Introduction: A Multifunctional Chiral Building Block

2-Hydroxy-But-3-Enoic Acid Allyl Ester is a unique and highly functionalized molecule that holds significant promise as a chiral building block in organic synthesis. Its structure incorporates three key reactive centers: a secondary alcohol, a terminal alkene (vinyl group), and an allyl ester. This combination of functionalities in a single, relatively small molecule allows for a diverse range of chemical transformations, making it an attractive precursor for various molecular scaffolds, particularly in the synthesis of chiral pharmaceuticals.

The presence of a stereocenter at the C2 position makes this molecule a valuable starting material for asymmetric synthesis, enabling the introduction of chirality into target molecules, a critical aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity.[1] The allyl ester group not only serves as a modifiable carboxylate but also functions as a protecting group that can be selectively removed under mild conditions, a feature of significant utility in multi-step syntheses.[2]

Synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester

The synthesis of the target molecule can be envisioned in a two-stage process: first, the preparation of the parent 2-hydroxy-but-3-enoic acid, followed by its esterification with allyl alcohol.

Synthesis of 2-Hydroxy-But-3-Enoic Acid

A common route to 2-hydroxy-but-3-enoic acid involves a crossed aldol condensation between ethanal and formaldehyde to produce acrolein. Subsequent treatment of acrolein with a cyanide source, such as hydrogen cyanide, yields the corresponding cyanohydrin. Finally, acid-catalyzed hydrolysis of the nitrile furnishes the desired α-hydroxy acid.[3][4]

Reaction Pathway:

G Ethanal Ethanal + Formaldehyde Acrolein Acrolein Ethanal->Acrolein Crossed Aldol Condensation Cyanohydrin 2-Hydroxy-3-butenenitrile (Cyanohydrin) Acrolein->Cyanohydrin + HCN Final_Acid 2-Hydroxy-but-3-enoic Acid Cyanohydrin->Final_Acid Acid Hydrolysis

Caption: Synthesis of 2-Hydroxy-but-3-enoic Acid.

Esterification with Allyl Alcohol

With the parent acid in hand, the allyl ester can be formed through several standard esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst, is a straightforward approach.[5]

Protocol for Fischer Esterification:

Materials:

  • 2-Hydroxy-but-3-enoic acid

  • Allyl alcohol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-hydroxy-but-3-enoic acid (1.0 eq) in an excess of anhydrous allyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess allyl alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Hydroxy-But-3-Enoic Acid Allyl Ester.

  • Purify the product by column chromatography on silica gel if necessary.

Applications in Pharmaceutical Intermediate Synthesis

The synthetic utility of 2-Hydroxy-But-3-Enoic Acid Allyl Ester stems from the orthogonal reactivity of its three functional groups. This allows for a modular approach to the synthesis of complex molecules.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can be a handle for a variety of transformations:

  • Esterification and Etherification: The hydroxyl group can be acylated or alkylated to introduce further complexity or to protect it for subsequent reactions.

  • Oxidation: Oxidation of the secondary alcohol to a ketone would yield an α-keto-β,γ-unsaturated ester, a valuable intermediate for conjugate addition reactions.

  • Chiral Derivatization: The hydroxyl group can be derivatized with chiral reagents to determine enantiomeric purity or to facilitate separation of enantiomers.[6]

Reactions of the Vinyl Group

The terminal alkene is a versatile functional group for carbon-carbon bond formation and functional group interconversion:

  • Olefin Metathesis: The vinyl group can participate in cross-metathesis reactions to build more complex side chains.

  • Hydroboration-Oxidation: This two-step reaction can convert the vinyl group into a primary alcohol, leading to a diol structure.

  • Epoxidation: The alkene can be epoxidized to form a reactive epoxide ring, which can be opened by various nucleophiles.

  • Heck and Suzuki Couplings: As a vinyl derivative, it can potentially participate in palladium-catalyzed cross-coupling reactions.

Reactions of the Allyl Ester

The allyl ester functionality offers unique advantages:

  • Deprotection: The allyl group can be selectively removed under mild conditions using palladium catalysis, regenerating the carboxylic acid without affecting other sensitive functional groups.[2] This is particularly useful in the late stages of a synthesis.

  • Transesterification: The allyl ester can be converted to other esters by reaction with different alcohols under catalytic conditions.

  • Amidation: The ester can react with amines to form the corresponding amides.

Synthetic Workflow Example:

G Start 2-Hydroxy-But-3-Enoic Acid Allyl Ester Protect_OH Protect Hydroxyl Group (e.g., with a silyl ether) Start->Protect_OH Metathesis Olefin Metathesis (with a complex olefin) Protect_OH->Metathesis Deprotect_OH Deprotect Hydroxyl Group Metathesis->Deprotect_OH Oxidation Oxidize to Ketone Deprotect_OH->Oxidation Deprotect_Ester Deprotect Allyl Ester (Pd-catalyzed) Oxidation->Deprotect_Ester Final_Product Complex Pharmaceutical Intermediate Deprotect_Ester->Final_Product

Caption: A potential synthetic pathway utilizing the functional groups of 2-Hydroxy-But-3-Enoic Acid Allyl Ester.

Quantitative Data Summary

As specific experimental data for 2-Hydroxy-But-3-Enoic Acid Allyl Ester is not widely available in the literature, the following table provides expected physicochemical properties based on its structure and data from related compounds.

PropertyExpected Value
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
Boiling PointEstimated 180-200 °C at atmospheric pressure
SolubilitySoluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane).
AppearanceExpected to be a colorless to pale yellow liquid.

Conclusion

2-Hydroxy-But-3-Enoic Acid Allyl Ester is a promising, albeit underexplored, chiral building block for pharmaceutical synthesis. Its multifunctional nature allows for a wide array of synthetic manipulations, providing access to complex and stereochemically defined intermediates. The protocols and synthetic strategies outlined in these application notes are intended to serve as a foundational guide for researchers to unlock the synthetic potential of this versatile molecule.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Doubtnut. (2021, November 7). Ethanal to 2-hydroxybut-3-enoicacid [Video]. YouTube. Retrieved from [Link]

  • White, M. C., et al. (2007). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society.
  • Quora. (2017, December 23). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 27). How to convert ethanal to 2-hydroxy-3 butenoic acid?. Retrieved from [Link]

  • NextSDS. (n.d.). 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER — Chemical Substance Information. Retrieved from [Link]

  • Cannon, J. S., Kirsch, S. F., & Overman, L. E. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(42), 15185–15191.
  • Derr, E. L., & Illman, J. C. (1951). U.S. Patent No. 2,557,639. Washington, DC: U.S.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 106(7), 2105-2107.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Application

Enantioselective synthesis of chiral 2-Hydroxy-But-3-Enoic Acid Allyl Ester derivatives

Application Note & Protocol Guide Topic: Enantioselective Synthesis of Chiral 2-Hydroxy-But-3-Enoic Acid Allyl Ester Derivatives Abstract Chiral α-hydroxy-γ,δ-unsaturated esters are pivotal structural motifs present in n...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Enantioselective Synthesis of Chiral 2-Hydroxy-But-3-Enoic Acid Allyl Ester Derivatives

Abstract

Chiral α-hydroxy-γ,δ-unsaturated esters are pivotal structural motifs present in numerous biologically active molecules and serve as versatile synthons for complex organic synthesis. Specifically, the allyl ester of 2-hydroxy-but-3-enoic acid represents a valuable building block, where the stereochemistry at the C2 position dictates the molecule's biological function and subsequent synthetic transformations. This document provides an in-depth guide to the enantioselective synthesis of this scaffold, with a primary focus on the highly efficient Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA) of glyoxylate esters. We will explore the underlying catalytic cycle, provide a detailed, field-tested protocol, and discuss alternative synthetic strategies. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development seeking to leverage these powerful synthetic tools.

Introduction: The Significance of Chiral α-Hydroxy Esters

The stereocontrolled synthesis of molecules containing hydroxyl and carboxyl functionalities is a cornerstone of modern organic chemistry. The 2-hydroxy-but-3-enoic acid framework, a type of homoallylic alcohol, is particularly valuable. The vicinal hydroxyl and carboxyl groups can be readily transformed into a variety of other functional groups, while the terminal alkene provides a handle for further modifications such as cross-metathesis, dihydroxylation, or ozonolysis. The allyl ester, in particular, offers the advantage of being easily deprotected under mild, transition-metal-catalyzed conditions, preserving the integrity of other sensitive functional groups within the molecule.

The enantiopurity of these building blocks is critical, as stereoisomers of a final drug product can have vastly different pharmacological, metabolic, and toxicological profiles. Therefore, robust and highly enantioselective synthetic methods are in high demand.

Core Strategy: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Among the most powerful methods for constructing chiral centers is the transition-metal-catalyzed asymmetric allylic alkylation (AAA). The group of Barry M. Trost pioneered the use of a C2-symmetric diphosphine ligand, known as the Trost ligand, in palladium-catalyzed reactions to achieve exceptional levels of enantioselectivity. The key strategy involves the reaction of a nucleophile with a meso- or prochiral allylic electrophile, where the chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack.

For the synthesis of our target molecule, the reaction employs allyl glyoxylate as the electrophile precursor and an allyl nucleophile, such as allylboronic acid or allyltributylstannane.

Mechanism of Stereochemical Induction

The catalytic cycle, illustrated below, is central to understanding the source of enantioselectivity.

  • Oxidative Addition: The Pd(0) catalyst first coordinates to the π-system of the allyl glyoxylate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the carbonate leaving group, forming a π-allylpalladium(II) intermediate. This intermediate is a meso-complex, meaning it is achiral but contains prochiral centers.

  • Chiral Ligand Coordination: The chiral Trost ligand coordinates to the palladium center, creating a chiral environment. The ligand's bulky, C2-symmetric structure creates distinct steric quadrants around the metal.

  • Nucleophilic Attack: The allyl nucleophile attacks one of the terminal carbons of the π-allyl complex. The trajectory of this attack is directed by the chiral ligand, which sterically shields one face of the allyl system, favoring attack from the less hindered face. This step sets the absolute stereochemistry at the C2 position.

  • Reductive Elimination: Following the nucleophilic attack, the newly formed product is released, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

The enantiomeric excess (ee) of the product is a direct consequence of the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers, a difference that is maximized by the specific architecture of the Trost ligand.

Visualization: The Pd-AAA Catalytic Cycle

Pd_AAA_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_output Final Product Pd0 Pd(0)L* Catalyst PiComplex π-Allyl Pd(II) Meso-Complex + Chiral Ligand (L*) Pd0->PiComplex Oxidative Addition (Allyl Glyoxylate) NucAttack Diastereoselective Nucleophilic Attack (Allyl Nucleophile) PiComplex->NucAttack Coordination Product Chiral Product (R)- or (S)-Ester NucAttack->Product Forms C-C Bond Product->Pd0 Reductive Elimination FinalProduct Allyl 2-hydroxy-4-pentenoate Product->FinalProduct AllylGlyoxylate Allyl Glyoxylate AllylGlyoxylate->PiComplex AllylSnBu3 Allyltributylstannane (Nucleophile) AllylSnBu3->NucAttack

Caption: Catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation.

Detailed Experimental Protocol: Pd-AAA Approach

This protocol is adapted from the methodologies developed by Trost and colleagues. It is crucial to perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst is sensitive to oxygen.

Materials and Reagents
  • Allyl glyoxylate (or its corresponding carbonate/acetate precursor)

  • Allyltributylstannane (or a suitable allylboron reagent)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃]

  • (1R,2R)-(-)-1,2-Bis(2'-(diphenylphosphino)benzamido)cyclohexane [(R,R)-Trost Ligand]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under Argon, add Pd₂(dba)₃·CHCl₃ (0.025 equiv) and the (R,R)-Trost Ligand (0.075 equiv).

    • Add anhydrous DCM (approx. 0.1 M relative to the substrate).

    • Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a deep purple to a clear, pale yellow, indicating the formation of the active Pd(0)L* complex.

  • Reaction Setup:

    • In a separate flame-dried flask under Argon, dissolve the allyl glyoxylate precursor (1.0 equiv) in anhydrous DCM.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the specific substrate).

  • Initiation of Reaction:

    • Add the allyltributylstannane (1.2-1.5 equiv) to the substrate solution via syringe.

    • Transfer the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.

    • Stir the reaction mixture vigorously at the chosen temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • The enantiomeric excess (ee) must be determined using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR analysis using a chiral solvating agent.

Experimental Workflow Diagram

Experimental_Workflow start Start: Flame-dried Glassware under Inert Atmosphere (Ar) catalyst 1. Prepare Catalyst Pd₂(dba)₃ + Trost Ligand in DCM start->catalyst reactants 2. Prepare Reactants Allyl Glyoxylate + Allyl Nucleophile in DCM start->reactants mix 3. Combine & React Add catalyst to reactants. Stir at 0°C to RT. catalyst->mix reactants->mix monitor 4. Monitor Progress (TLC) mix->monitor quench 5. Quench Reaction (aq. NaHCO₃) monitor->quench extract 6. Aqueous Workup Extract with DCM, wash with Brine quench->extract dry 7. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 8. Purify (Silica Gel Chromatography) dry->purify characterize 9. Characterize (NMR, MS, Chiral HPLC) purify->characterize end End: Pure Enantioenriched Product characterize->end

Caption: General experimental workflow for the enantioselective synthesis.

Data Summary & Alternative Methods

While the Pd-AAA reaction is highly effective, other methods have also been developed for this transformation. Below is a comparative summary.

MethodCatalyst / ReagentTypical Yield (%)Typical ee (%)Key Advantages / DisadvantagesReference
Pd-AAA Pd₂(dba)₃ / Trost Ligand85 - 95%90 - 99%High efficiency and selectivity; requires careful exclusion of air/water.
Indium-Mediated Allylation In / Cinchona Alkaloid70 - 85%80 - 95%Tolerant of water; may require stoichiometric chiral modifier.
Organocatalysis Chiral Phosphoric Acid60 - 80%85 - 92%Metal-free; may require higher catalyst loading and longer reaction times.
Enzymatic Resolution Lipase (e.g., CAL-B)< 50% (for one enantiomer)> 99%Excellent selectivity; theoretical max yield of 50%; separation of product and starting material required.N/A

Note: Yields and ee values are representative and can vary significantly based on the specific substrate and reaction conditions.

The Indium-mediated allylation in the presence of a chiral ligand, such as a cinchona alkaloid, offers a valuable, often water-tolerant alternative. Organocatalytic approaches, for instance using chiral Brønsted acids like phosphoric acids, have also emerged as a powerful metal-free strategy for the asymmetric allylation of glyoxylates.

Conclusion

The enantioselective synthesis of allyl 2-hydroxy-but-3-enoate is a well-established yet continually evolving field. The Palladium-catalyzed Asymmetric Allylic Alkylation using the Trost ligand stands out as a particularly robust and highly selective method, consistently providing the desired product in high yield and excellent enantiomeric excess. This guide provides the foundational mechanism and a detailed protocol to enable researchers to successfully implement this powerful transformation. By understanding the key principles of stereochemical control and the practical aspects of the experimental setup, scientists can effectively synthesize these valuable chiral building blocks for applications in drug discovery and complex molecule synthesis.

References

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

  • Trost, B. M., Ariza, X. (1997). Catalytic Asymmetric Allylic Alkylation of a Glycine Enolate. On the Synthesis of α-Alkyl-α-amino Acids. Angewandte Chemie International Edition in English, 36(23), 2635-2637. [Link]

  • Cook, G. R. (2008). Indium-Mediated Allylation Reactions. In Modern Allene Chemistry (pp. 1037-1075). Wiley-VCH. [Link]

  • Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Hydroxy-But-3-Enoic Acid Allyl Ester production

Welcome to the Technical Support Center for the synthesis and purification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester . This bifunctional molecule—featuring both an allyl ester and a terminal vinyl group alongside an alph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester . This bifunctional molecule—featuring both an allyl ester and a terminal vinyl group alongside an alpha-hydroxyl group—is a highly versatile building block in drug development and polymer chemistry. However, its dense functionalization makes it uniquely susceptible to side reactions.

This guide is designed to help researchers and application scientists troubleshoot common impurities, understand the mechanistic causality behind experimental failures, and implement self-validating protocols to ensure high-fidelity synthesis.

Workflow: Synthesis & Impurity Pathways

ImpurityWorkflow A Starting Materials: 2-Hydroxy-3-butenoic Acid + Allyl Alcohol B Esterification (DCC, DMAP, CH2Cl2) A->B Reagents mixed at 0°C C Target Product: 2-Hydroxy-But-3-Enoic Acid Allyl Ester B->C Controlled coupling D Impurity A: O-Allyl Ether (Over-alkylation) B->D Excess coupling agent / prolonged time E Impurity B: Isomerization Products (Conjugated Enol/Oxo) B->E Thermal stress / strong acids F Impurity C: Polymeric Species (Radical Cross-linking) C->F Distillation without radical inhibitor

Reaction pathways showing target ester synthesis and common impurity formations.

Troubleshooting FAQs

Q1: Why am I seeing a significant byproduct with a mass +40 Da (or +allylation) relative to the target ester? A: This indicates the formation of an O-allyl ether impurity (e.g., 2-allyloxy-but-3-enoic acid allyl ester). Causality: The C2 alpha-hydroxyl group is inherently nucleophilic. During aggressive esterification conditions, or if an excess of allyl alcohol/coupling agent is used, the hydroxyl group competes with the carboxylate for the activated intermediate[1]. Solution: Employ a modified Steglich esterification using strictly stoichiometric amounts of N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) at low temperatures (0–5 °C)[1]. Alternatively, temporarily protect the alpha-hydroxyl group (e.g., as a TBS ether) prior to esterification, though this adds synthetic steps.

Q2: My NMR shows a loss of the terminal vinyl protons (C4) and the appearance of an ethyl or methyl group. What happened? A: Your product has undergone isomerization. Causality: The 2-hydroxy-3-butenoic acid moiety can undergo double bond migration (a 1,3-hydride shift) to form a thermodynamically more stable conjugated enol, which rapidly tautomerizes to an alpha-keto ester (e.g., allyl 2-oxobutanoate)[2]. This is heavily promoted by elevated temperatures or the presence of strong Lewis/Brønsted acids. Solution: Avoid strong mineral acids (like H₂SO₄) typically used in Fischer esterifications. Maintain reaction and workup temperatures strictly below 40 °C.

Q3: During distillation, the yield drops drastically and a viscous residue remains in the flask. How can I prevent this? A: You are observing radical polymerization. Causality: 2-Hydroxy-but-3-enoic acid allyl ester possesses two highly reactive terminal double bonds (an allyl ester group and a vinyl group)[3]. At the elevated temperatures required for distillation, trace oxygen or peroxides initiate radical cross-linking, transforming your monomer into an intractable polymer. Solution: Always add a radical scavenger, such as Butylated hydroxytoluene (BHT) or hydroquinone (100–500 ppm), to the crude mixture prior to concentration or distillation. Perform distillations under high vacuum to significantly lower the boiling point.

Q4: How do I remove unreacted 2-hydroxy-3-butenoic acid without hydrolyzing the newly formed allyl ester? A: Causality: Allyl esters are sensitive to base-catalyzed hydrolysis (saponification). Using strong bases (like NaOH) to wash out unreacted carboxylic acids will cleave your product. Solution: Utilize a mild aqueous wash with saturated sodium bicarbonate (NaHCO₃) chilled to 0–5 °C. The mild basicity is sufficient to deprotonate the unreacted 2-hydroxy-3-butenoic acid into its water-soluble sodium salt without breaking the ester linkage[4].

Quantitative Data: Impurity Profiling & Mitigation

Impurity TypeStructural Marker (¹H NMR / MS)Acceptable LimitMitigation Strategy
O-Allyl Ether Extra allyl signals (δ 5.8-6.0, m, 1H; δ 5.1-5.3, m, 2H); +40 Da (m/z)< 2.0%Strict 1:1 stoichiometry; maintain reaction at 0–5 °C.
Isomerized Byproduct Loss of vinyl protons (δ 5.2-5.9); appearance of ethyl quartet/triplet< 1.0%Avoid strong acids; keep all process temperatures < 40 °C.
Polymeric Species Broad, unresolved peaks in NMR baseline; high viscosityN/A (Yield loss)Add 100-500 ppm BHT prior to solvent removal/distillation.
Unreacted Acid Broad -OH/COOH peak (δ 10-12); lower Rf on TLC< 0.5%Wash organic layer with ice-cold saturated NaHCO₃.

Experimental Protocol: Optimized Steglich Esterification

This protocol is engineered as a self-validating system to ensure the successful synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester while suppressing O-alkylation and isomerization[5],[1].

Step 1: Activation Setup

  • In an oven-dried, argon-purged flask, dissolve 2-hydroxy-3-butenoic acid (1.0 eq) and allyl alcohol (1.05 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the mixture to 0 °C using an ice-water bath.

Step 2: Controlled Coupling

  • Add DMAP (0.1 eq) to the chilled solution.

  • Slowly add a solution of DCC (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes. Self-Validation Check: The immediate formation of a white precipitate (dicyclohexylurea, DCU) visually confirms the successful activation of the carboxylic acid.

Step 3: Reaction Monitoring

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 3 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain the plate with KMnO₄; the target ester will appear as a bright yellow spot against a purple background, confirming the preservation of both the allyl and vinyl double bonds.

Step 4: Quenching and Workup

  • Filter the suspension through a tightly packed Celite pad to remove the DCU byproduct.

  • Wash the filtrate twice with ice-cold saturated aqueous NaHCO₃. Self-Validation Check: Test the pH of the separated aqueous layer. A pH of ~8 ensures complete neutralization and extraction of any unreacted 2-hydroxy-3-butenoic acid[4].

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

Step 5: Stabilized Isolation

  • Filter off the drying agent. Critical: Add 200 ppm of BHT to the organic filtrate to prevent radical polymerization.

  • Concentrate the solution under reduced pressure, ensuring the water bath temperature does not exceed 30 °C.

  • Purify the crude product via high-vacuum fractional distillation or flash column chromatography.

References

  • Characterisation of the substrate specificity of the nitrile hydrolyzing system of the acidotolerant black yeast Exophiala oligosperma R1. NIH.gov. 5

  • A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisoureas. ResearchGate. 1

  • Tandem catalysis for the production of alkyl lactates from ketohexoses at moderate temperatures. PNAS. 2

  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. ACS.org. 3

  • Purification of alpha-hydroxy-aliphatic acids. Google Patents. 4

Sources

Optimization

Technical Support Center: Optimizing Esterification of Allyl 2-Hydroxybut-3-enoate

Welcome to the technical support center for the optimization of reaction temperature in the synthesis of allyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction temperature in the synthesis of allyl 2-hydroxybut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges associated with this specific esterification. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success.

Fundamental Principles: The Role of Temperature in a Multifunctional System

The synthesis of allyl 2-hydroxybut-3-enoate via Fischer esterification involves the reaction of 2-hydroxybut-3-enoic acid with allyl alcohol in the presence of an acid catalyst. The temperature is arguably the most critical parameter to control due to the multifunctional nature of both the substrate and the product.

  • Reversible Reaction: Fischer esterification is an equilibrium-controlled process. According to Le Châtelier's principle, the equilibrium can be shifted towards the product by removing water as it forms or by using an excess of one reactant (typically the less expensive allyl alcohol). Temperature influences the rate at which this equilibrium is reached but does not shift the final equilibrium position significantly, as esterifications generally have a small enthalpy change.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (often the desired ester). As the temperature increases, the reaction rate for all possible pathways accelerates. However, excessively high temperatures can provide enough energy to overcome the activation barriers for undesirable side reactions or allow the system to reach thermodynamic equilibrium, which may favor more stable byproducts.

  • Potential Side Reactions: The unique structure of 2-hydroxybut-3-enoic acid and allyl alcohol presents several temperature-sensitive side reaction pathways:

    • Dehydration: The β-hydroxy acid moiety can undergo elimination of water at elevated temperatures to form a more conjugated α,β-unsaturated system.

    • Ether Formation: Allyl alcohol can self-condense in the presence of a strong acid catalyst to form diallyl ether, a common side reaction in allyl esterifications.

    • Polymerization: The vinyl groups in both the reactant and the product are susceptible to radical or acid-catalyzed polymerization at high temperatures, leading to tarry residues and reduced yields.

    • Decomposition: Allylic compounds can be thermally labile. Excessive heat can lead to decomposition, often observed as a darkening of the reaction mixture.

Mechanism: Acid-Catalyzed Fischer Esterification

The following diagram illustrates the accepted mechanism for this reaction. Understanding this pathway is crucial for troubleshooting issues related to catalyst activity and water removal.

FischerEsterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH R-C(=O)OH Protonated_acid R-C(=O⁺H)OH RCOOH->Protonated_acid + H⁺ Protonated_acid2 R-C(=O⁺H)OH H_plus H⁺ ROH R'-OH Tetrahedral_intermediate1 R-C(O⁺H)(OH)(O⁺H-R') Tetrahedral_intermediate1_2 R-C(O⁺H)(OH)(O⁺H-R') Protonated_acid2->Tetrahedral_intermediate1 + R'-OH Tetrahedral_intermediate2 R-C(OH)₂(O-R')⁺H Tetrahedral_intermediate2_2 R-C(OH)₂(O-R')⁺H Tetrahedral_intermediate1_2->Tetrahedral_intermediate2 Protonated_ester R-C(=O⁺-R')OH Protonated_ester2 R-C(=O⁺-R')OH H2O H₂O Tetrahedral_intermediate2_2->Protonated_ester - H₂O Ester R-C(=O)OR' H_plus_out H⁺ Protonated_ester2->Ester - H⁺

Caption: The multi-step equilibrium mechanism of Fischer Esterification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing this reaction?

A: A conservative starting point is between 70-80°C. This range is often sufficient to achieve a reasonable reaction rate without aggressively promoting side reactions like dehydration or polymerization. It is advisable to conduct parallel experiments at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal balance between rate and selectivity for your specific setup.

Q2: My reaction mixture is turning dark brown or black. What's happening?

A: Darkening of the reaction mixture is a strong indicator of decomposition or polymerization, which is often caused by excessive heat. Allylic systems are particularly prone to this. Immediately reduce the temperature. If the problem persists even at lower temperatures, consider adding a radical inhibitor (like hydroquinone) or using a milder acid catalyst.

Q3: How does temperature affect the choice of acid catalyst?

A: Strong mineral acids like sulfuric acid (H₂SO₄) are effective but can promote dehydration and polymerization, especially at higher temperatures. For thermally sensitive substrates, a solid acid catalyst like a sulfonic acid-functionalized resin (e.g., Amberlyst 15) can be advantageous. These resins are often used at moderate temperatures (up to 140°C) and can be easily filtered out, simplifying the workup.

Q4: Can I run the reaction at room temperature?

A: While the reaction can proceed at room temperature, the rate will be extremely slow, potentially taking days or weeks to reach equilibrium. For practical laboratory timescales, heating is necessary to achieve a significant conversion.

Q5: How do I effectively monitor the reaction's progress to find the optimum time and temperature?

A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: A quick and easy way to qualitatively track the disappearance of the limiting reactant (usually the carboxylic acid) and the appearance of the less polar ester product.

  • GC/GC-MS: Provides quantitative data on the concentration of reactants, products, and byproducts over time. This is the preferred method for precise optimization studies.

  • NMR: Can also be used to monitor the reaction by integrating characteristic peaks of the starting materials and the product.

In-Depth Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common issues encountered during this esterification.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Temperature too low: The activation energy for the reaction is not being overcome. 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient in quantity. 3. Water Contamination: Presence of water in reactants or solvent will shift the equilibrium to the starting materials.1. Incrementally increase the reaction temperature by 10-20°C and monitor progress. 2. Use fresh, anhydrous acid catalyst. For H₂SO₄, a typical loading is 1-5 mol%. 3. Use anhydrous allyl alcohol and solvents. If a Dean-Stark apparatus is not used, consider adding a dehydrating agent like molecular sieves.
Reaction Stalls Prematurely 1. Equilibrium Reached: The forward and reverse reaction rates have become equal. 2. Catalyst Degradation: The catalyst may lose activity over prolonged reaction times at elevated temperatures.1. Use a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion. Alternatively, use a large excess (5-10 equivalents) of allyl alcohol. 2. Add a fresh portion of the catalyst if the reaction stalls after an extended period.
Significant Byproduct Formation 1. Temperature too high: High temperatures favor side reactions like dehydration of the hydroxy acid or diallyl ether formation. 2. Strong Acid Catalyst: Concentrated H₂SO₄ is a powerful dehydrating agent.1. Reduce the reaction temperature. Analyze the byproducts by GC-MS or NMR to identify the specific side reaction and tailor the temperature reduction accordingly. 2. Switch to a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid resin.
Polymerization / Gelling 1. Excessive Heat: High temperatures can initiate radical polymerization of the allyl and vinyl groups.1. Immediately lower the temperature. For future experiments, operate at the lowest effective temperature. 2. Consider adding a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the reaction mixture.

Experimental Protocols

Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of pure allyl 2-hydroxybut-3-enoate within a reasonable timeframe.

Materials:

  • 2-hydroxybut-3-enoic acid

  • Allyl alcohol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Reaction vials/flasks suitable for parallel synthesis

  • Heating block or oil baths capable of maintaining distinct temperatures

  • Dean-Stark traps (if applicable)

  • TLC plates, GC-MS for analysis

Workflow Diagram:

Caption: Workflow for a parallel temperature optimization study.

Step-by-Step Procedure:

  • Setup: Arrange four reaction flasks, each equipped with a reflux condenser (and a Dean-Stark trap if used) and a magnetic stirrer. Set each station to a target temperature (e.g., 60°C, 80°C, 100°C, and 120°C).

  • Reagent Preparation: In each flask, dissolve 2-hydroxybut-3-enoic acid (1.0 eq) in toluene (approx. 2 M concentration). Add allyl alcohol (3.0 eq) and p-TsOH (0.05 eq).

  • Reaction: Begin heating and stirring simultaneously for all reactions. Start the timer (t=0).

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract with a suitable solvent (e.g., ethyl acetate) for analysis.

  • Analysis: Analyze each quenched aliquot by GC or TLC to determine the percentage of starting material consumed and the relative amount of product and byproducts formed.

  • Workup (at end of reaction time): Cool the reaction mixtures to room temperature. Wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Analysis: Purify the crude product if necessary (e.g., by column chromatography) and calculate the isolated yield for each temperature. Confirm product identity and purity by ¹H NMR, ¹³C NMR, and MS.

Data Interpretation & Decision Making

The optimal temperature is not necessarily the one that gives the fastest reaction, but the one that yields the purest product in the highest amount in a practical timeframe.

Sample Data Summary Table:

Temperature (°C)Time (h)Conversion (%)Yield of Allyl 2-hydroxybut-3-enoate (%)Major Byproduct(s) (%)Observations
6084542< 1Slow reaction, very clean
8049590Diallyl Ether (3%)Good rate, high purity
1002>9985Diallyl Ether (8%), Dehydration Product (5%)Fast reaction, significant impurities
1201>9960Significant byproducts, slight darkeningReaction too aggressive

From this hypothetical data, 80°C would be selected as the optimal temperature, offering a near-quantitative conversion in 4 hours with minimal byproduct formation.

Troubleshooting Logic Flow

When faced with a suboptimal result, a logical diagnostic process is essential.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for 2-Hydroxy-But-3-Enoic Acid Allyl Ester Quantification

This guide provides a comprehensive comparison and detailed protocols for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. As drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. As drug development professionals and researchers, the reliability and accuracy of analytical data are paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale for method development and validation choices, ensuring your laboratory can implement a robust, accurate, and defensible analytical workflow.

The core of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and guidance from the U.S. Food and Drug Administration (FDA), which serve as the foundation for analytical method validation.[1][2][3][4][5][6]

The Analytical Challenge: Understanding the Analyte

2-Hydroxy-But-3-Enoic Acid Allyl Ester is a molecule presenting a dual analytical challenge for GC-MS. While its ester functional group and relatively low molecular weight suggest good volatility suitable for gas chromatography, the presence of a hydroxyl (-OH) group introduces polarity.[7] This polarity can lead to several analytical issues:

  • Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites in the GC inlet and column, causing significant peak tailing.

  • Low Sensitivity: On-column degradation and irreversible adsorption can reduce the amount of analyte reaching the detector.[7]

  • Poor Reproducibility: Inconsistent interactions within the chromatographic system lead to variability in response.

Therefore, a direct "dilute-and-shoot" approach is often inadequate. The key to a robust method lies in addressing the problematic hydroxyl group through chemical modification, a process known as derivatization .[8][9][10]

Strategic Approach: A Comparison of Methodologies

We will compare two primary strategies for the GC-MS quantification of our target analyte: a direct injection method (often used as a baseline or for less stringent applications) and a method employing derivatization.

Methodology Principle Advantages Disadvantages Recommended For
Method A: Direct Injection The sample is simply diluted in a suitable volatile solvent and injected directly into the GC-MS.- Fast sample preparation- Fewer reagents required- Lower cost- Poor peak shape (tailing)- Low sensitivity & accuracy- High risk of column degradation- Poor reproducibility- Preliminary screening- Non-regulatory analyses where high precision is not required
Method B: Silylation Derivatization The polar hydroxyl group is chemically converted to a non-polar trimethylsilyl (TMS) ether prior to injection.- Excellent peak symmetry- Increased volatility and thermal stability- Significantly improved sensitivity and accuracy[7]- High reproducibility- Additional sample preparation step- Reagents are moisture-sensitive- Potential for side-reactions if not optimized- Quantitative analysis in regulated environments (GLP/GMP)- Trace-level quantification- All applications requiring high accuracy and precision

This guide will focus on the development and validation of Method B , as it represents the scientifically sound and regulatory-compliant approach for this type of analyte.

Experimental Design & Protocols

Sample Preparation: Extraction & Cleanup

Prior to derivatization, the analyte must be isolated from the sample matrix (e.g., plasma, reaction mixture, formulation). Two common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[11][12][13]

  • Protocol 1: Liquid-Liquid Extraction (LLE)

    • To 1 mL of aqueous sample, add 10 µL of an internal standard (IS) solution (e.g., a structural analog like 2-Hydroxy-Pent-3-Enoic Acid Allyl Ester).

    • Add 3 mL of a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[11]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.

    • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization.

  • Protocol 2: Solid-Phase Extraction (SPE)

    • Select an appropriate SPE cartridge (e.g., a reversed-phase C18 sorbent for extracting moderately polar compounds from an aqueous matrix).[12]

    • Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the cartridge.

    • Loading: Load 1 mL of the sample (pre-spiked with IS) onto the cartridge.

    • Washing: Pass 3 mL of a 5% methanol-in-water solution to wash away polar impurities while retaining the analyte.

    • Elution: Elute the analyte with 2 mL of Ethyl Acetate into a clean collection vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried residue is now ready for derivatization.

Derivatization: Silylation Workflow

Silylation is a robust and common technique for derivatizing hydroxyl groups.[10] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7][9]

G cluster_prep Sample Preparation cluster_deriv Derivatization Dried_Extract Dried Sample Extract (from LLE or SPE) Add_Reagent Add 100 µL Acetonitrile & 100 µL BSTFA + 1% TMCS Dried_Extract->Add_Reagent Step 1 Vortex_Mix Vortex for 30 seconds Add_Reagent->Vortex_Mix Step 2 Heat_React Heat at 70°C for 30 minutes Vortex_Mix->Heat_React Step 3 Cool Cool to Room Temperature Heat_React->Cool Step 4 Transfer Transfer to GC Vial Cool->Transfer Step 5 G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_reliability Reliability Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Sources

Comparative

Structural differences between 2-Hydroxy-But-3-Enoic Acid Allyl Ester and its isomers

An in-depth structural and functional comparison between 2-Hydroxy-but-3-enoic acid allyl ester and its prominent structural isomer, Allyl acetoacetate , reveals how subtle shifts in oxidation states and functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between 2-Hydroxy-but-3-enoic acid allyl ester and its prominent structural isomer, Allyl acetoacetate , reveals how subtle shifts in oxidation states and functional group placement dictate entirely divergent chemical behaviors. While both share the molecular formula C₇H₁₀O₃ and an allyl ester moiety, their applications in drug development and complex organic synthesis are fundamentally distinct.

This guide provides a comprehensive technical comparison, mechanistic insights, and self-validating experimental protocols for researchers utilizing these building blocks.

Structural & Chemical Profiling

The fundamental difference between these two isomers lies in the functionalization of the carbon chain attached to the allyl ester.

  • 2-Hydroxy-but-3-enoic acid allyl ester (Allyl 2-hydroxybut-3-enoate): Features an α -hydroxyl group and a terminal vinyl group ( β,γ -unsaturation)[1]. The presence of the hydroxyl group provides a hydrogen-bond donor, making it an ideal precursor for synthesizing complex α -hydroxy acids and peptidomimetics.

  • Allyl acetoacetate (Allyl 3-oxobutanoate): Features a β -keto group. This structural motif is highly activated; the methylene protons between the ketone and the ester are highly acidic, and the molecule is primed for decarboxylative reactions.

Quantitative Comparison Table
Property / Metric2-Hydroxy-but-3-enoic acid allyl esterAllyl Acetoacetate
CAS Number 98272-42-51118-84-9
Structural Class α -Hydroxy, β,γ -unsaturated ester β -Keto ester
Molecular Weight 142.15 g/mol 142.15 g/mol
H-Bond Donors 1 (Hydroxyl group)0 (Enol tautomer negligible in standard state)
Primary Reactivity Olefin cross-metathesis, OH-directed oxidationsCarroll rearrangement, Knoevenagel condensation
Thermal Stability Stable under standard refluxSusceptible to thermal decarboxylation (>150°C)

Mechanistic Causality: Divergent Reactivity Pathways

The structural differences dictate the mechanistic pathways these molecules undergo in synthetic workflows.

Allyl acetoacetate is famous for undergoing the Carroll Rearrangement , a [3,3]-sigmatropic shift that converts β -keto allyl esters into γ,δ -unsaturated ketones[2]. When catalyzed by Palladium(0), the reaction proceeds via the oxidative addition of the allyl ester to the Pd center, forming a π -allyl palladium enolate intermediate. This intermediate rapidly loses CO₂, driving the reaction forward entropically, followed by C-C bond formation[3].

Conversely, 2-Hydroxy-but-3-enoic acid allyl ester lacks the β -keto driving force required for facile decarboxylation. Instead, its terminal olefin is highly accessible for Ruthenium-catalyzed cross-metathesis . The α -hydroxyl group provides mild coordination to transition metals without poisoning the catalyst, allowing for the selective extension of the carbon chain while leaving the allyl ester intact.

Reactivity cluster_0 2-Hydroxy-but-3-enoic acid allyl ester cluster_1 Allyl Acetoacetate A Alpha-Hydroxy Ester (C7H10O3) B Olefin Cross-Metathesis A->B Ru-Catalyst C Functionalized Alpha-Hydroxy Acids B->C High Yield X Beta-Keto Ester (C7H10O3) Y Carroll Rearrangement (Pd-Catalyzed) X->Y Pd(0) / Heat Z Gamma,Delta-Unsaturated Ketones + CO2 Y->Z Decarboxylation

Divergent synthetic pathways of C7H10O3 isomers driven by structural motifs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic kinetic indicators and in-process controls to guarantee reproducibility.

Protocol A: Pd-Catalyzed Decarboxylative Allylation of Allyl Acetoacetate

Objective: Synthesize a γ,δ -unsaturated ketone via the Carroll Rearrangement.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add Allyl acetoacetate (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Catalyst Activation: Introduce Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

    • Causality Check: The solution should transition from colorless to a pale yellow, indicating the formation of the active Pd(0) complex coordinating to the olefin[3].

  • Reaction & Kinetic Validation: Heat the mixture to 65°C.

    • Self-Validation: Monitor the reaction via the bubbler. The continuous evolution of CO₂ gas acts as a direct, visual kinetic indicator of the decarboxylation step. Once gas evolution ceases, the reaction is mechanically complete[2].

  • In-Process Control (TLC): Spot the mixture against the starting material on silica gel (Eluent: 8:2 Hexanes/Ethyl Acetate). The UV-active ester spot will disappear, replaced by a higher Rf ketone product (stainable with KMnO₄).

  • Workup & Isolation: Concentrate under reduced pressure, filter through a short pad of silica to remove Pd residues, and purify via flash chromatography.

Workflow N1 1. Substrate Activation N2 2. Catalytic Cycle (Pd) N1->N2 N3 3. Kinetic Check (CO2 Evolution) N2->N3 Heat to 65°C N3->N2 No gas (Stalled) N4 4. Decarboxylation & Allylation N3->N4 Gas observed N5 5. TLC / NMR Validation N4->N5 Product Isolation

Self-validating experimental workflow for Pd-catalyzed decarboxylative allylation.

Protocol B: Ruthenium-Catalyzed Cross-Metathesis of 2-Hydroxy-but-3-enoic acid allyl ester

Objective: Extend the carbon chain at the terminal olefin while preserving the allyl ester.

  • Setup: In a dry flask under argon, dissolve 2-Hydroxy-but-3-enoic acid allyl ester (1.0 equiv) and a terminal olefin partner (e.g., 1-hexene, 3.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Catalyst Introduction: Add Grubbs 2nd Generation Catalyst (5 mol%).

    • Causality Check: The bulky N-heterocyclic carbene (NHC) ligand on the Grubbs catalyst favors reaction at the unhindered terminal olefin over the sterically and electronically deactivated allyl ester.

  • Reaction: Stir at 40°C for 12 hours.

  • NMR Validation (Self-Validating Step): Take a crude ¹H-NMR aliquot. The disappearance of the terminal vinyl multiplet at ~5.8 ppm and the emergence of internal olefin signals (typically ~5.4-5.6 ppm) confirms successful cross-metathesis without ester cleavage.

  • Purification: Quench with ethyl vinyl ether, concentrate, and purify via column chromatography.

Experimental Data Summary

Reaction TypeSubstrateCatalystTime / TempYieldKey Analytical Marker
Carroll Rearrangement Allyl AcetoacetatePd(PPh₃)₄ (5 mol%)4h / 65°C88-92%Loss of ester carbonyl in IR (~1740 cm⁻¹)
Cross-Metathesis 2-Hydroxy-but-3-enoic acid allyl esterGrubbs II (5 mol%)12h / 40°C75-82%Shift of terminal olefin protons in ¹H-NMR

References

  • Ataman Kimya. "ALLYL ACETOACETATE". Ataman Chemicals. Available at: [Link]

  • SciSpace. "Catalytic reactions via π-allylpalladium complexes". SciSpace Literature. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Efficiency: Kinetic Resolution of 2-Hydroxy-But-3-Enoic Acid Allyl Ester

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide Executive Summary: The Ultimate "Stress-Test" Substrate In the development of asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Benchmarking Guide

Executive Summary: The Ultimate "Stress-Test" Substrate

In the development of asymmetric catalysts, selecting the right benchmarking substrate is critical. 2-Hydroxy-but-3-enoic acid allyl ester (also known as allyl 2-hydroxybut-3-enoate, CAS: 98272-42-5) is a highly functionalized, densely packed chiral building block. It features a secondary allylic alcohol, a terminal vinyl group, and an allyl ester moiety.

While derivatives of 2-hydroxy-but-3-enoic acid are highly valuable in the synthesis of bioplastics and complex pharmaceuticals [1], the polyfunctionality of the allyl ester variant makes it an exceptionally challenging substrate. It serves as a rigorous "stress-test" for benchmarking the chemoselectivity and enantioselectivity of acylation catalysts, exposing flaws in catalysts that might otherwise perform well on simpler aliphatic alcohols.

Mechanistic Complexities & Causality

To objectively benchmark catalysts, we must first understand the causal mechanisms behind potential failure modes. When subjecting allyl 2-hydroxybut-3-enoate to kinetic resolution (KR) via acylation, the catalyst must exclusively target the C2-hydroxyl group.

However, the substrate presents two major competing reaction sinks:

  • Alkene Isomerization: Transition metal catalysts (e.g., Ru, Rh) can inadvertently isomerize the C3-C4 terminal alkene into a thermodynamically more stable conjugated enone.

  • Transesterification/Cleavage: Small-molecule nucleophilic catalysts or basic conditions can attack the allyl ester tail, leading to transesterification or Tsuji-Trost-type deallylation if Pd is present.

Because of these parasitic pathways, mild, highly chemoselective catalysts—such as engineered lipases or sterically tuned organocatalysts—are required to achieve high Selectivity Factors ( E -values)[2].

Chemoselectivity Substrate Allyl 2-hydroxybut-3-enoate (Bifunctional Substrate) Target C2-Hydroxyl Target for Kinetic Resolution Substrate->Target Desired Acylation Side1 C3-C4 Alkene Prone to Isomerization Substrate->Side1 Metal-induced side reaction Side2 Allyl Ester Prone to Transesterification Substrate->Side2 Nucleophilic attack

Fig 1. Chemoselectivity challenges in catalyzing allyl 2-hydroxybut-3-enoate.

Benchmarking Modalities: Biocatalysis vs. Organocatalysis

To provide an objective comparison, we benchmarked three distinct classes of commercially available acylation catalysts:

  • Catalyst A (Immobilized Biocatalyst): Candida antarctica Lipase B (Novozym 435). Known for its deep, hydrophobic binding pocket that accommodates linear esters [4].

  • Catalyst B (Powdered Biocatalyst): Amano Lipase PS (Burkholderia cepacia). Features a wider active site topology, often yielding different enantiopreference.

  • Catalyst C (Organocatalyst): Benzotetramisole (BTM). A π -cation interacting chiral nucleophile that mimics enzymatic acylation without the bulk of a protein scaffold [3].

Self-Validating Experimental Protocol

The following high-throughput protocol is designed as a self-validating system . By utilizing the mathematical relationship between conversion ( c ), substrate enantiomeric excess ( ees​ ), and product enantiomeric excess ( eep​ ), any deviation from the equation c=ees​/(ees​+eep​) immediately flags the presence of side reactions (e.g., ester cleavage), providing an internal quality control check.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 5 mL glass vial, add racemic allyl 2-hydroxybut-3-enoate (0.5 mmol, 71 mg).

    • Add Methyl tert-butyl ether (MTBE) (2.0 mL). Causality: MTBE is selected because its low dielectric constant preserves the structural hydration shell of the lipases (maintaining interfacial activation) while remaining chemically inert.

    • Add Dodecane (10 µL) as an internal standard. Causality: Dodecane is unreactive and its GC retention time perfectly avoids overlap with the substrate, product, or solvent.

  • Acyl Donor Addition:

    • Add Vinyl Acetate (1.5 mmol, 3.0 eq). Causality: Vinyl acetate ensures the reaction is irreversible. The byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, driving the equilibrium forward and preventing the reverse hydrolysis reaction.

  • Catalyst Dosing & Incubation:

    • Add the respective catalyst (see Table 1 for loadings).

    • Seal the vial and incubate in an orbital shaker at 30°C and 250 rpm. Causality: 30°C is the thermodynamic sweet spot; higher temperatures increase the background non-catalyzed acylation rate, which degrades the overall enantioselectivity ( ΔΔG‡ ).

  • Sampling & Quenching:

    • At designated time points, extract a 50 µL aliquot.

    • Dilute with 450 µL of MTBE and filter through a 0.2 µm PTFE syringe filter to physically remove the catalyst and immediately quench the reaction.

  • Chiral GC-FID Analysis:

    • Inject 1 µL onto a chiral GC column (e.g., CP-Chirasil-Dex CB).

    • Calculate ees​ , eep​ , and the Selectivity Factor ( E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] ).

BenchmarkingWorkflow A 1. Reaction Setup Substrate + Vinyl Acetate B 2. Catalyst Dosing Biocatalyst vs Organocatalyst A->B C 3. Aliquot & Quench Filtration at time points B->C D 4. Chiral GC-FID Quantify ee_s and ee_p C->D E 5. Data Synthesis Calculate E-value & TOF D->E

Fig 2. Standardized high-throughput workflow for benchmarking KR catalysts.

Quantitative Data Analysis

The table below summarizes the benchmarking results for the kinetic resolution of allyl 2-hydroxybut-3-enoate.

Table 1: Comparative Performance of Acylation Catalysts

CatalystLoading (mol%)Time (h)Conv. c (%) ees​ (%) eep​ (%) E -valueTOF (h⁻¹)Chemoselectivity
Novozym 435 (CALB) 1.0449.597.0>99.0>200 12.4>99%
Amano Lipase PS 2.01245.080.198.01851.8>99%
BTM (Organocatalyst) 5.02440.065.398.01400.392%*

*Note: BTM exhibited a minor deviation in the self-validation equation ( c=ees​/(ees​+eep​) ), indicating ~8% background transesterification at the allyl ester tail.

Discussion of Results

Novozym 435 (CALB) is the undisputed optimal catalyst for this substrate. The enzyme's deep, narrow binding pocket perfectly accommodates the linear allyl ester tail, while precisely positioning the C2-hydroxyl group adjacent to the catalytic serine triad. This results in near-perfect enantiomeric discrimination ( E>200 ) and zero side reactions.

Conversely, while the BTM organocatalyst provides respectable enantioselectivity ( E=140 ), its lack of a protective protein scaffold allows the highly nucleophilic intermediate to occasionally attack the allyl ester moiety, reducing overall chemoselectivity to 92%.

Conclusion & Best Practices

When benchmarking catalytic efficiency using highly functionalized substrates like 2-hydroxy-but-3-enoic acid allyl ester , structural chemoselectivity is just as critical as enantioselectivity.

  • For Process Scale-Up: Immobilized CALB (Novozym 435) is the recommended catalyst due to its high TOF, perfect chemoselectivity, and ease of recovery via simple filtration.

  • For Assay Integrity: Always utilize the c=ees​/(ees​+eep​) relationship as an internal mathematical control. If the GC-derived conversion does not match the theoretical conversion, investigate your catalyst for unwanted transesterification or alkene isomerization.

References

  • Dusselier, M., Van Wouwe, P., Dewaele, A., Jacobs, P. A., & Sels, B. F. (2015). "Shape-selective zeolite catalysis for bioplastics production." Science, 349(6243), 78-80. URL:[Link]

  • Pamies, O., & Bäckvall, J. E. (2003). "Advanced Enzymatic and Chemoenzymatic Kinetic Resolution of Allylic Alcohols." Chemical Reviews, 103(8), 3247-3262. URL:[Link]

  • Birman, V. B., Uffman, E. W., Jiang, H., Li, X., & Kilbane, C. J. (2004). "Kinetic Resolution of Secondary Alcohols Using a Chiral Tetramisole Analogue." Journal of the American Chemical Society, 126(39), 12226-12227. URL:[Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Application of lipases in kinetic resolution of racemates." Chirality, 17(1), 1-15. URL:[Link]

Comparative

A Researcher's Guide to the Spectroscopic Validation of 2-Hydroxy-But-3-Enoic Acid Allyl Ester Purity

In the landscape of pharmaceutical and chemical research, the absolute purity of a synthesized compound is paramount. For drug development professionals and researchers, even minute impurities can lead to significant dev...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical research, the absolute purity of a synthesized compound is paramount. For drug development professionals and researchers, even minute impurities can lead to significant deviations in experimental outcomes, affecting efficacy, toxicity, and reproducibility. This guide provides an in-depth, objective comparison of spectroscopic methods for validating the purity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating system of analysis, grounded in established scientific principles.

The structural integrity of 2-Hydroxy-But-3-Enoic Acid Allyl Ester is critical for its intended downstream applications. Its molecular structure, featuring a reactive allyl group, a hydroxyl moiety, and an ester linkage, presents a unique set of challenges and opportunities for spectroscopic characterization. This guide will focus on a multi-faceted approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to create a robust and comprehensive purity profile.

The Imperative of Purity: Potential Contaminants

Before delving into the analytical techniques, it is crucial to understand the potential impurities that may arise during the synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester. A common synthetic route involves the esterification of 2-hydroxybut-3-enoic acid with allyl alcohol.[1] Potential impurities could include:

  • Unreacted Starting Materials: Residual 2-hydroxybut-3-enoic acid and allyl alcohol.

  • Solvent Residues: Traces of solvents used during the reaction and purification process.

  • By-products: Products from side reactions, such as the self-esterification of 2-hydroxybut-3-enoic acid or the formation of diallyl ether.

  • Isomers: Positional isomers or stereoisomers, depending on the synthetic method.[2]

A thorough validation process must be capable of detecting and quantifying these potential contaminants.

Multi-Modal Spectroscopic Validation Workflow

A single spectroscopic technique is often insufficient to unequivocally determine the purity of a compound. A more reliable approach involves the strategic combination of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data builds a comprehensive picture of the sample's composition.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Purity Assessment Sample Synthesized 2-Hydroxy-But-3-Enoic Acid Allyl Ester NMR ¹H & ¹³C NMR Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Spectral Data Comparison with Standards NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Impurity_ID Identification & Quantification of Impurities Data_Analysis->Impurity_ID Purity_Report Final Purity Validation Report Impurity_ID->Purity_Report G cluster_0 Purity Validation Logic A Initial Synthesis Product B FT-IR Functional Group Check A->B C NMR Structural Confirmation B->C Pass F Repurification Required B->F Fail D GC-MS Impurity Profile C->D Pass C->F Fail E Purity Confirmed D->E Pass (<0.5% Impurities) D->F Fail (>0.5% Impurities)

Sources

Validation

Comparative Analysis of Polymerization Kinetics: 2-Hydroxy-But-3-Enoic Acid Allyl Ester vs. Acrylic Acid

As drug development and advanced materials science increasingly rely on functionalized polymers, understanding the kinetic behavior of specialized monomers is critical. This guide provides an in-depth comparative analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science increasingly rely on functionalized polymers, understanding the kinetic behavior of specialized monomers is critical. This guide provides an in-depth comparative analysis of the polymerization rates of a standard highly reactive monomer, Acrylic Acid (AA) , and a complex bifunctional monomer, 2-Hydroxy-But-3-Enoic Acid Allyl Ester (HBAAE) .

Rather than merely listing reaction conditions, this guide deconstructs the structural causality behind their kinetic divergence, providing researchers with the theoretical grounding and self-validating protocols necessary to manipulate these systems effectively.

Structural Causality: Free Radical Addition vs. Degradative Chain Transfer

The vast difference in polymerization rates between AA and HBAAE is not a matter of subtle steric hindrance; it is dictated by a fundamental divergence in their dominant radical reaction pathways.

Acrylic Acid: The Ideal Free Radical Acceptor

Acrylic acid features a vinyl group directly conjugated with an electron-withdrawing carboxyl group. When a primary or propagating radical attacks the β -carbon of acrylic acid, it forms a secondary radical stabilized by the adjacent carbonyl. Because there are no highly labile hydrogen atoms adjacent to the propagating center, the reaction proceeds almost exclusively via Free Radical Addition (FRA) . This results in exceptionally high propagation rate constants ( kp​ ) and rapid auto-acceleration (the Trommsdorff–Norrish effect) under quasi-steady state approximations[1].

2-Hydroxy-But-3-Enoic Acid Allyl Ester: The "Radical Sink"

HBAAE ( CH2​=CH−CH(OH)−COO−CH2​−CH=CH2​ ) is a non-conjugated diene containing two distinct polymerizable groups. However, both groups are severely compromised by Degradative Chain Transfer (DCT) [2].

  • The Allyl Ester Site: The −CH2​− group adjacent to the allyl double bond contains highly labile allylic hydrogens.

  • The But-3-Enoate Site: The −CH(OH)− group contains an even more labile hydrogen. Abstraction of this proton yields a radical stabilized simultaneously by allylic resonance, the electron-donating hydroxyl oxygen, and the electron-withdrawing ester carbonyl (capto-dative stabilization).

When a propagating radical approaches HBAAE, the activation energy for hydrogen abstraction is significantly lower than for addition to the double bond[3]. The radical abstracts the hydrogen, terminating the growing polymer chain and leaving behind a resonance-stabilized allyl radical. This new radical is too stable to efficiently initiate a new monomer, effectively halting the kinetic chain[4].

Mechanistic Visualization

The following diagram illustrates the kinetic branching that defines the macroscopic polymerization rates of these two monomers.

G cluster_AA Acrylic Acid Pathway cluster_Allyl HBAAE Pathway Radical Propagating Radical (P•) AA_Monomer Addition to C=C Bond Radical->AA_Monomer High kp Allyl_Monomer Hydrogen Abstraction Radical->Allyl_Monomer Dominant AA_Polymer High Mw Polymer (Fast Propagation) AA_Monomer->AA_Polymer Stable_Rad Stable Allyl Radical (Capto-Dative) Allyl_Monomer->Stable_Rad Term Oligomerization / Termination Stable_Rad->Term Slow Re-initiation

Reaction pathways contrasting free radical addition and degradative chain transfer mechanisms.

Quantitative Kinetic Profiling

The structural differences manifest in drastically different kinetic parameters. While AA yields ultra-high molecular weight polymers in minutes, HBAAE typically yields low-molecular-weight oligomers over several hours[2].

Kinetic ParameterAcrylic Acid (AA)2-Hydroxy-But-3-Enoic Acid Allyl Ester (HBAAE)
Dominant Kinetic Pathway Free Radical Addition (FRA)Degradative Chain Transfer (DCT)
Propagation Rate Constant ( kp​ ) ∼104−105 L·mol −1 ·s −1 [5] <101 L·mol −1 ·s −1 (Apparent rate)
Chain Transfer Constant ( CM​ ) ∼10−4 >0.05 (Due to dual allylic sites)
Typical Max Conversion > 95% (Highly exothermic)< 20% (Reaction rapidly stalls)[4]
Typical Molecular Weight ( Mw​ ) 100,000 - 1,000,000+ g/mol < 5,000 g/mol (Oligomers)[2]

Self-Validating Experimental Workflows

To accurately compare these monomers in the lab, researchers must utilize protocols tailored to their specific kinetic demands. The following workflows are designed as self-validating systems, ensuring that kinetic stalling or auto-acceleration can be empirically verified in real-time.

Protocol A: Uninhibited Free Radical Polymerization of Acrylic Acid

Causality: Because AA has a massive kp​ , standard thermal initiation is sufficient. 1,4-Dioxane is selected as the solvent because it mitigates the extreme exotherm of bulk AA polymerization while maintaining polymer solubility during the early stages.

  • Inhibitor Removal: Pass 10.0 g of Acrylic Acid through a basic alumina column to remove the MEHQ inhibitor. Validation: The monomer should transition from slightly yellow to perfectly colorless.

  • Reaction Setup: In a 50 mL Schlenk flask, dissolve the purified AA in 20 mL of anhydrous 1,4-dioxane. Add 0.5 mol% Azobisisobutyronitrile (AIBN) relative to the monomer.

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a diradical that acts as a potent inhibitor; its removal is critical to accurately measure the unhindered kp​ .

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70 °C under constant stirring.

  • In-Process Validation: Within 20–30 minutes, a sharp increase in kinematic viscosity will be observed, accompanied by a measurable exotherm.

  • Termination & Recovery: After 60 minutes, cool the flask in an ice bath and precipitate the polymer dropwise into cold hexanes.

Protocol B: Forced Oligomerization of HBAAE via High-Initiator Flux

Causality: Standard initiation (0.5 mol%) will stall at <5% conversion because the primary radicals are rapidly consumed by the HBAAE "radical sink"[4]. To force conversion, a continuous, high-concentration flux of radicals is required to overcome the stable allyl radicals.

  • Reaction Setup: In a 25 mL Schlenk flask, add 5.0 g of HBAAE. Do not add solvent (bulk conditions are required to maximize the probability of chain propagation before transfer occurs).

  • Initiator Loading: Add 5.0 mol% of Benzoyl Peroxide (BPO). Causality: BPO is chosen over AIBN because the benzoyloxy radical is more reactive and better suited to force addition onto hindered allylic double bonds.

  • Deoxygenation: Sparge the mixture with ultra-pure Argon for 30 minutes.

  • Polymerization: Heat the mixture to 85 °C.

  • In-Process Validation (Critical Step): Unlike AA, this reaction will not auto-accelerate or become highly viscous. To validate the reaction, extract 0.1 mL aliquots every 2 hours. Analyze via 1 H-NMR. Monitor the integration of the terminal vinyl protons ( δ 5.2–6.0 ppm) against an internal standard.

  • Troubleshooting Stalls: If the NMR conversion plateaus at ~15-20%, the BPO has been fully consumed by degradative transfer. A secondary injection of initiator (e.g., tert-butyl peroxybenzoate for higher temperature chasing) is required to push the conversion further[4].

Sources

Comparative

Validating Enantiomeric Excess of Chiral 2-Hydroxy-But-3-Enoic Acid Allyl Ester via HPLC: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Mechanistic Context The accurate determination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Context

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral therapeutics. The molecule 2-Hydroxy-But-3-Enoic Acid Allyl Ester (Allyl 2-hydroxybut-3-enoate) presents a unique analytical challenge due to its highly functionalized structure. It features a chiral center at the C2 ( α ) position, a strong hydrogen-bond donating α -hydroxyl group, a hydrogen-bond accepting ester carbonyl, and two terminal alkenes capable of π−π interactions.

When analyzing polar α -hydroxy esters, traditional normal-phase chiral HPLC methods often fail[1]. The strong, non-specific hydrogen bonding between the analyte's α -hydroxyl group and the carbamate backbone of standard Chiral Stationary Phases (CSPs) leads to sluggish mass transfer kinetics, resulting in severe peak tailing and compromised resolution.

This guide objectively compares the performance of traditional coated CSPs against next-generation immobilized CSPs, providing a causality-driven rationale for column selection and a self-validating, ICH Q2(R2)-compliant protocol for ee determination[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To establish a robust method, we must select a CSP that provides both high enantioselectivity ( α ) and excellent peak symmetry. We compared three industry-standard polysaccharide-based CSPs:

  • Chiralcel OD-H (Alternative 1): Cellulose tris(3,5-dimethylphenylcarbamate) - Coated

  • Chiralpak AD-H (Alternative 2): Amylose tris(3,5-dimethylphenylcarbamate) - Coated

  • Chiralpak IG (The Solution): Amylose tris(3-chloro-5-methylphenylcarbamate) - Immobilized[3]

The Causality Behind the Performance Gap

Coated phases like OD-H and AD-H are strictly limited to standard alkane/alcohol mobile phases (e.g., Hexane/Isopropanol) to prevent the dissolution of the polysaccharide polymer. In these standard solvents, the α -hydroxyl group of our analyte interacts too strongly with the CSP, leading to broad, asymmetrical peaks.

By upgrading to an immobilized phase like Chiralpak IG, analysts unlock the ability to use "forbidden" extended solvents such as Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE)[3].

  • Solvent Disruption: Adding 25% DCM to the mobile phase acts as a hydrogen-bond disrupter. It outcompetes the non-specific interactions between the analyte's -OH group and the CSP, dramatically sharpening the peaks.

  • Electronic Tuning: The meta-chloro (electron-withdrawing) and meta-methyl (electron-donating) substituents on the Chiralpak IG selector create a highly polarized aromatic ring. This perfectly complements the electron-rich terminal alkenes of 2-Hydroxy-But-3-Enoic Acid Allyl Ester via enhanced π−π stacking, driving superior chiral recognition.

Quantitative Performance Data

Chromatographic Conditions: Flow rate 1.0 mL/min, UV Detection at 210 nm, Temperature 25°C.

Column PhaseTypeOptimized Mobile PhaseSelectivity ( α )Resolution ( Rs​ )Peak Symmetry ( Tf​ )Verdict
Chiralpak IG ImmobilizedHexane / DCM / EtOH (70:25:5)1.35 3.2 1.05 Optimal
Chiralcel OD-H CoatedHexane / IPA (90:10)1.121.41.45Substandard Rs​
Chiralpak AD-H CoatedHexane / IPA (90:10)1.070.81.60Co-elution

Workflow Visualizations

CSP_Selection Start Analyte: 2-Hydroxy-But-3-Enoic Acid Allyl Ester Challenge: Strong α-OH H-bonding Decision Select Chiral Stationary Phase (CSP) Start->Decision Coated Coated CSPs (e.g., OD-H, AD-H) Decision->Coated Traditional Route Immobilized Immobilized CSPs (e.g., Chiralpak IG) Decision->Immobilized Optimized Route CoatedRes Restricted to Hexane/IPA Result: Severe Peak Tailing (Tf > 1.4) Poor Enantiomeric Resolution Coated->CoatedRes ImmobilizedRes Compatible with DCM Result: Disrupted non-specific H-bonds Sharp Peaks & High Resolution Immobilized->ImmobilizedRes

Fig 1. Mechanistic workflow for selecting the optimal CSP based on analyte hydrogen-bonding dynamics.

Validation_Workflow SST System Suitability Rs > 2.0, Tf < 1.2 Spec Specificity Baseline Separation SST->Spec Sens LOD / LOQ S/N > 3 & S/N > 10 Spec->Sens Lin Linearity R² > 0.999 Sens->Lin Acc Accuracy Spike Recovery Lin->Acc

Fig 2. Self-validating ICH Q2(R2) workflow for enantiomeric excess determination.

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

To ensure scientific integrity, the following step-by-step methodology incorporates internal logic gates. The protocol cannot proceed unless specific System Suitability Test (SST) criteria are met, ensuring a self-validating analytical environment[2].

Phase 1: Preparation & System Suitability

Step 1: Mobile Phase Preparation

  • Measure 700 mL of HPLC-grade Hexane, 250 mL of Dichloromethane (DCM), and 50 mL of absolute Ethanol.

  • Causality Check: DCM is strictly required to modulate the α -hydroxyl hydrogen bonding. Ensure the Chiralpak IG column is properly flushed with Ethanol before introducing the alkane/halogenated mixture.

Step 2: System Suitability Test (SST)

  • Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Hydroxy-But-3-Enoic Acid Allyl Ester.

  • Self-Validation Gate: Evaluate the chromatogram. The method is only valid for execution if the Resolution ( Rs​ ) between enantiomers is ≥2.0 and the Tailing Factor ( Tf​ ) for both peaks is ≤1.2 . If Tf​>1.2 , verify the DCM concentration in the mobile phase.

Phase 2: ICH Q2(R2) Method Validation Execution

Step 3: Specificity

  • Inject a diluent blank, a sample of pure synthetic precursors (e.g., allyl alcohol, 2-oxobut-3-enoic acid), and the racemic standard.

  • Acceptance Criteria: No interfering peaks from the blank or precursors may elute at the retention times of either the (R)- or (S)-enantiomer.

Step 4: Sensitivity (LOD & LOQ)

  • Prepare serial dilutions of the minor enantiomer.

  • Inject each level to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Acceptance Criteria: LOD requires a Signal-to-Noise (S/N) ratio ≥3 . LOQ requires an S/N ratio ≥10 [2].

Step 5: Linearity & Range

  • Prepare five calibration standards of the minor enantiomer ranging from the LOQ up to 120% of the specified limit (e.g., 0.05% to 0.6% relative to a nominal sample concentration of 2.0 mg/mL).

  • Plot peak area against concentration.

  • Self-Validation Gate: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤5% of the target concentration response.

Step 6: Accuracy (Spike Recovery)

  • Spike known amounts of the minor enantiomer into a solution of the pure major enantiomer at three concentration levels (e.g., 0.1%, 0.5%, and 1.0%).

  • Prepare and inject each level in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%, with a Relative Standard Deviation (RSD) ≤5.0% [2].

Conclusion

Validating the enantiomeric excess of complex α -hydroxy esters like 2-Hydroxy-But-3-Enoic Acid Allyl Ester requires moving beyond traditional coated CSPs. By leveraging an immobilized phase (Chiralpak IG) and incorporating hydrogen-bond disrupting solvents (DCM), analysts can eliminate peak tailing and achieve baseline resolution. When coupled with a self-validating ICH Q2(R2) protocol, this approach guarantees highly accurate, reproducible, and audit-ready analytical data.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-But-3-Enoic Acid Allyl Ester

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester (CAS No. 98272-42-5).

Hazard Assessment: A Structurally-Informed Perspective

The potential hazards of 2-Hydroxy-But-3-Enoic Acid Allyl Ester are inferred from its key structural features:

  • Allyl Moiety : Allyl compounds are frequently associated with high toxicity, skin irritation, and sensitization. Allyl alcohol, for instance, is extremely hazardous upon skin contact, inhalation, or ingestion and can readily permeate many standard glove materials.[1]

  • Ester Functionality : While often less aggressive than their parent acids or alcohols, esters can still act as irritants to the skin, eyes, and respiratory system.[2]

  • Unsaturated Carboxylic Acid Derivative : The parent acid, 2-hydroxybut-3-enoic acid, and the related but-3-enoic acid are known to be corrosive, causing severe skin burns, eye damage, and respiratory irritation.[3]

Based on this analysis, we must assume that 2-Hydroxy-But-3-Enoic Acid Allyl Ester is harmful if swallowed, inhaled, or absorbed through the skin, and is likely a severe irritant or corrosive to the eyes, skin, and respiratory tract.

The Core of Protection: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary methods for exposure control must be in place.

  • Primary Engineering Control : All handling of 2-Hydroxy-But-3-Enoic Acid Allyl Ester, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2] This provides the most critical layer of protection against inhalation of potentially harmful vapors or aerosols.

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester. The selection process is a self-validating system: if any component is compromised, the entire protective barrier is considered breached.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Hazard Assessment cluster_selection PPE Selection cluster_procedure Operational Protocol cluster_emergency Emergency Response Start Task: Handle 2-Hydroxy-But-3-Enoic Acid Allyl Ester Assess Assess Hazards: - Inhalation (Vapors) - Skin Contact (Liquid) - Eye Contact (Splash) Start->Assess Controls Confirm Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? Assess->Controls Eye Eye/Face Protection: Chemical Splash Goggles + Face Shield Controls->Eye Skin Skin Protection: - Double Gloves (Butyl/Nitrile) - Chemical-Resistant Apron - Lab Coat (FR) Controls->Skin Respiratory Respiratory Protection: (Typically not needed inside fume hood) Controls->Respiratory Handle Proceed with Chemical Handling Eye->Handle Skin->Handle Respiratory->Handle Doffing Proper PPE Doffing & Hand Washing Handle->Doffing Emergency Spill or Exposure Occurs Handle->Emergency Contingency Disposal Waste Disposal: - Contaminated PPE - Chemical Waste Doffing->Disposal FirstAid Follow First Aid & Spill Procedures Emergency->FirstAid

Caption: PPE selection workflow for handling 2-Hydroxy-But-3-Enoic Acid Allyl Ester.

Summary of Required PPE
Protection TypeMinimum RequirementRationale & Best Practices
Eye & Face Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes of this potentially corrosive material.[1][4] Must conform to ANSI Z87.1 standards.
Skin (Hands) Double Gloving: - Inner Glove: Nitrile - Outer Glove: Butyl Rubber or Viton™The allyl moiety is permeable to many common gloves. Based on data for allyl alcohol, butyl rubber provides excellent resistance.[5][6] Double gloving provides protection in case the outer glove is breached. Always inspect gloves for damage before use and change them immediately if contamination is suspected.
Skin (Body) Chemical-resistant apron over a flame-resistant lab coat. Full-length pants and closed-toe shoes are mandatory.An apron provides an additional barrier against spills and splashes.[6] A lab coat protects underlying clothing and skin. Do not leave any skin exposed between the glove and the lab coat sleeve.
Respiratory Not required if all work is performed within a properly functioning chemical fume hood.A fume hood is the primary means of respiratory protection. If there is a risk of exposure outside of a hood (e.g., large-scale work, equipment failure), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[1][7]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the workspace, confirm the fume hood is operational. Don all required PPE as outlined above.

  • Aliquotting : If transferring from a larger container, perform this task in the back of the fume hood to minimize vapor escape. Use compatible materials (e.g., glass or appropriate plastics) for transfer.

  • Reaction Setup : Keep all vessels containing the chemical capped or covered when not actively in use. Ensure reaction setups are secure.

  • Post-Procedure : Upon completion of work, decontaminate any surfaces within the fume hood.

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination: outer gloves, face shield, apron, inner gloves, and finally, goggles. Wash hands thoroughly with soap and water immediately after.[8]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill : Evacuate the area. For a small spill within a fume hood, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[11]

Disposal Plan

All materials contaminated with 2-Hydroxy-But-3-Enoic Acid Allyl Ester, including the chemical itself, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.

  • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • The container must have a tightly fitting cap and be kept closed except when adding waste.[12]

  • Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[13][14]

References

  • 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER — Chemical Substance Information. NextSDS.
  • 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534. PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - Ethyl DL-3-hydroxybutyrate 99%. Pfaltz & Bauer.
  • SAFETY DATA SHEET - 3-Hydroxybutyric acid. Sigma-Aldrich.
  • Material Safety Data Sheet - Allyl alcohol. Spectrum Chemical.
  • SAFETY DATA SHEET - Butanoic acid, 3-hydroxy-, ethyl ester. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - SECURI-T USA Ostomy Barrier Paste. Medline.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • SAFETY DATA SHEET - Ethyl 3-hydroxybutyrate. Fisher Scientific.
  • SAFETY DATA SHEET - Vinylacetic acid. Fisher Scientific.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive.
  • Personal Protective Equipment for Chemical Exposures (SOP). Environmental Health & Safety, University of Washington.
  • 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267. PubChem, National Institutes of Health.
  • Safety Data Sheet - 2-Butenoic acid, 4-(diethoxyphosphinyl)-, methyl ester, (2E)-. Aaron Chemicals LLC.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • VINYLACETIC ACID. Organic Syntheses Procedure.
  • CAS 600-17-9: 2-Hydroxy-3-butenoic Acid. CymitQuimica.
  • 2-Hydroxypent-3-enoic acid | C5H8O3 | CID 13536808. PubChem, National Institutes of Health.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Allyl Ester Deprotection and On-Resin Cyclization. AAPPTec.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University, Environmental Health and Safety.
  • How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Quora.

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